3-(Trifluoromethyl)pyridine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGSRAAAQJSWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374820 | |
| Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-74-6 | |
| Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104040-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the synthetic pathways for 3-(Trifluoromethyl)pyridine-2-thiol, a crucial building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased binding affinity, make this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines two primary, viable synthetic routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory-scale preparation.
Introduction
Pyridine scaffolds featuring a trifluoromethyl moiety are of significant interest in the pharmaceutical and agrochemical industries. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the chemical reactivity and biological activity of the parent molecule. This compound, in particular, serves as a versatile intermediate for the introduction of a sulfur-containing functional group at the 2-position of the trifluoromethylated pyridine ring, enabling the synthesis of a diverse range of biologically active compounds. This document details two robust synthetic strategies for obtaining this target molecule: a pathway commencing from 3-(trifluoromethyl)pyridine N-oxide and an alternative route utilizing the Newman-Kwart rearrangement.
Pathway 1: Synthesis from 3-(Trifluoromethyl)pyridine N-oxide
This synthetic route involves a two-step process: the chlorination of 3-(trifluoromethyl)pyridine N-oxide to form the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine, followed by a nucleophilic substitution reaction to introduce the thiol group.
A [label="3-(Trifluoromethyl)pyridine N-oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2-Chloro-3-(trifluoromethyl)pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [label="POCl₃ or (COCl)₂", color="#4285F4"]; B -> C [label="NaSH or Thiourea", color="#34A853"]; }
Diagram 1: Synthesis of this compound from 3-(Trifluoromethyl)pyridine N-oxide.Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
The initial step involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide. This can be effectively achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
Experimental Protocol:
-
Using Phosphorus Oxychloride:
-
In a four-necked flask equipped with a stirrer, thermometer, and condenser, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.[1][2]
-
Heat the mixture to 105-110°C and maintain for 2 hours.[2]
-
Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.[2]
-
After completion, distill off the excess phosphorus oxychloride under reduced pressure (100 mmHg) until the internal temperature reaches 75°C.[1][2]
-
Cool the reaction mixture and carefully add it to 163.1 g of ice water, ensuring the temperature does not exceed 30°C.[1][2]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-(trifluoromethyl)pyridine.[1]
-
-
Using Oxalyl Chloride (Milder Conditions):
-
Dissolve 3-(trifluoromethyl)pyridine N-oxide in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to a temperature between -30°C and -20°C.
-
Slowly add oxalyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours at the same temperature.
-
The work-up procedure is similar to the one described for phosphorus oxychloride, involving quenching with ice water, extraction, and purification.
-
| Parameter | Value (POCl₃) | Value (Oxalyl Chloride) |
| Reactants | 3-(Trifluoromethyl)pyridine N-oxide, POCl₃ | 3-(Trifluoromethyl)pyridine N-oxide, (COCl)₂ |
| Temperature | 105-125°C | -30 to -20°C |
| Reaction Time | 7 hours | 1-2 hours |
| Yield | ~50-60% | ~90% |
Step 2: Synthesis of this compound
The conversion of 2-chloro-3-(trifluoromethyl)pyridine to the corresponding thiol can be accomplished by nucleophilic substitution using either sodium hydrosulfide (NaSH) or thiourea.
Experimental Protocol:
-
Using Sodium Hydrosulfide:
-
In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a slight excess of sodium hydrosulfide (NaSH) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the thiol.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
-
Using Thiourea:
-
Reflux a mixture of 2-chloro-3-(trifluoromethyl)pyridine and a slight molar excess of thiourea in a suitable solvent like ethanol for several hours.
-
After the reaction is complete, cool the mixture and add a solution of a strong base (e.g., NaOH) to hydrolyze the intermediate isothiouronium salt.
-
Heat the mixture for an additional period to ensure complete hydrolysis.
-
Cool the solution and acidify with a mineral acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
| Parameter | Value (NaSH) | Value (Thiourea) |
| Reactants | 2-Chloro-3-(trifluoromethyl)pyridine, NaSH | 2-Chloro-3-(trifluoromethyl)pyridine, Thiourea |
| Solvent | DMF | Ethanol |
| Temperature | 80-100°C | Reflux |
| Key Feature | Direct conversion | Involves hydrolysis of an intermediate |
Pathway 2: Synthesis via Newman-Kwart Rearrangement
This pathway offers an alternative route starting from 3-(trifluoromethyl)pyridin-2-ol. The key step is the thermal or palladium-catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.
A [label="3-(Trifluoromethyl)pyridin-2-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="O-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="S-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [label="1. Base\n2. Me₂NCSCl", color="#4285F4"]; B -> C [label="Heat or Pd Catalyst", color="#EA4335"]; C -> D [label="Hydrolysis (NaOH)", color="#FBBC05"]; }
Diagram 2: Synthesis of this compound via the Newman-Kwart Rearrangement.Step 1: Synthesis of O-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate
The synthesis begins with the formation of the O-aryl thiocarbamate from 3-(trifluoromethyl)pyridin-2-ol.
Experimental Protocol:
-
To a solution of 3-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the hydroxyl group.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride to the reaction mixture and continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the O-aryl thiocarbamate, which can be purified by column chromatography.
Step 2: Newman-Kwart Rearrangement
The O-aryl thiocarbamate is then rearranged to the S-aryl isomer.
Experimental Protocol:
-
Thermal Rearrangement:
-
Heat the O-(3-(trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300°C.[3][4]
-
Monitor the reaction by TLC or LC-MS until complete conversion to the S-aryl thiocarbamate is observed.
-
Cool the reaction mixture and purify the product by chromatography or recrystallization.
-
-
Palladium-Catalyzed Rearrangement (Milder Conditions):
-
In a reaction vessel, dissolve the O-aryl thiocarbamate in a suitable solvent like toluene or xylene.
-
Add a catalytic amount of a palladium catalyst, such as Pd(P(t-Bu)₃)₂.
-
Heat the mixture to around 100°C and stir until the rearrangement is complete.[3]
-
Cool the reaction mixture, filter off the catalyst, and concentrate the solvent to obtain the crude S-aryl thiocarbamate, which can then be purified.
-
| Parameter | Thermal Rearrangement | Pd-Catalyzed Rearrangement |
| Temperature | 200-300°C | ~100°C |
| Catalyst | None | Pd(P(t-Bu)₃)₂ |
| Advantages | No metal catalyst required | Milder conditions, better for sensitive substrates |
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiol.
Experimental Protocol:
-
Dissolve the S-(3-(trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous sodium hydroxide.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the thiol.
-
Collect the product by filtration, wash with water, and dry.
Conclusion
This technical guide has detailed two effective and reproducible synthetic pathways for this compound. The choice between the two routes may depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The pathway starting from 3-(trifluoromethyl)pyridine N-oxide is a more direct approach, while the Newman-Kwart rearrangement offers a valuable alternative, particularly with the advent of milder, palladium-catalyzed conditions. Both methods provide access to a key building block for the development of novel pharmaceuticals and agrochemicals.
References
- 1. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
CAS 104040-74-6 physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)pyridine-2-thiol (CAS 104040-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS 104040-74-6). The information is structured to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Chemical Identity
-
CAS Number: 104040-74-6[1]
-
Systematic Name: this compound
-
Synonyms: 2-Mercapto-3-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)-2-mercaptopyridine, 3-(Trifluoromethyl)pyridine-2(1H)-thione
-
Molecular Formula: C₆H₄F₃NS[2]
-
Molecular Weight: 179.16 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This allows for a quick assessment of its key characteristics.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 178-183 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |
| pKa (Predicted) | 8.33 ± 0.40 | [2] |
| XLogP3-AA (Predicted) | 1.7 | [2] |
| Topological Polar Surface Area | 44.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts to a liquid.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
A small amount of the dry, solid sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the concentration of a saturated solution of the compound in water.
-
Apparatus:
-
Flask with a screw cap
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe with a filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and placed in a constant temperature bath on a shaker or stirrer.
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of the compound in the filtered saturated solution is determined using a suitable analytical technique. A calibration curve is typically prepared using solutions of known concentrations.
-
The solubility is expressed in units such as g/L or mol/L.
-
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
This method measures the pKa of a compound by monitoring pH changes during titration with an acid or base.
-
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid and sodium hydroxide
-
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.
-
The pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Potential Biological Activity and Related Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated as inhibitors of certain enzymes. Patent literature suggests its use as a building block for the synthesis of cathepsin and HIV protease inhibitors.[3] The generalized mechanisms for these classes of inhibitors are visualized below.
Disclaimer: The following diagrams illustrate the general mechanisms of action for classes of enzyme inhibitors. The direct activity of this compound on these pathways has not been definitively established.
Generalized Mechanism of HIV Protease Inhibition
HIV protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving viral polyproteins into functional proteins. Inhibitors prevent this cleavage, thus halting viral maturation.
References
Spectroscopic Characterization of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Trifluoromethyl)pyridine-2-thiol (CAS No: 104040-74-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopic analysis for analogous chemical structures. It also includes generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and verification of synthesized compounds in pharmaceutical and chemical research.
Chemical Structure and Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent, temperature, and physical state. In the solid state and in polar solvents, the pyridinethione tautomer is generally the more stable and predominant form. This guide will primarily focus on the characterization of the thione tautomer, 3-(Trifluoromethyl)pyridin-2(1H)-thione.
Figure 1: Tautomeric Equilibrium
A diagram illustrating the tautomeric equilibrium between the thiol and thione forms.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(Trifluoromethyl)pyridin-2(1H)-thione. These predictions are derived from typical chemical shift and frequency ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~ 13.5 - 14.5 | br s | 1H | N-H | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O. |
| ~ 8.0 - 8.2 | dd | 1H | H-6 | Coupled to H-4 and H-5. Expected to be the most downfield aromatic proton. |
| ~ 7.8 - 8.0 | dd | 1H | H-4 | Coupled to H-5 and H-6. |
| ~ 6.5 - 6.7 | t | 1H | H-5 | Coupled to H-4 and H-6. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Notes |
|---|---|---|---|
| ~ 177.0 | s | C-2 (C=S) | Thione carbon is significantly deshielded. |
| ~ 145.0 | q | C-4 | Coupled to CF₃ group. |
| ~ 138.0 | s | C-6 | |
| ~ 122.5 | q | C-3 | Carbon directly attached to the CF₃ group; will show a large ¹JCF coupling. |
| ~ 120.0 | q | CF₃ | Quartet due to ¹JCF coupling. |
| ~ 110.0 | s | C-5 | |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
|---|
| ~ -62 to -65 | s | CF₃ | Referenced against CFCl₃. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | N-H Stretch | Amide (Thione) |
| 3100 - 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2550 | Weak (if present) | S-H Stretch | Thiol Tautomer |
| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1550 - 1520 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |
| 1320 - 1280 | Strong | C-F Stretch | Trifluoromethyl |
| 1180 - 1100 | Very Strong | C-F Stretch (Symmetric & Asymmetric) | Trifluoromethyl |
| 1250 - 1100 | Strong | C=S Stretch | Thione |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
|---|---|---|
| 180.01 | [M+H]⁺ | Protonated molecular ion. Calculated Exact Mass: 179.0047 (C₆H₄F₃NS). |
| 179.00 | [M]⁺• | Molecular ion (less common in ESI). |
| 152.01 | [M-HCN+H]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 110.01 | [M-CF₃+H]⁺ | Loss of the trifluoromethyl group. |
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for a solid compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Internal Standard: Modern NMR instruments can lock onto the deuterium signal of the solvent, making an internal standard optional for chemical shift referencing. If required, Tetramethylsilane (TMS) at 0.0 ppm can be used.
-
Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but check for sample stability.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. A typical ¹H experiment involves 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.
IR Spectroscopy (FTIR)
A common and effective method for solid samples is the thin solid film technique.[1]
-
Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid in a small vial.
-
Solubilization: Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone).
-
Film Formation: Using a pipette, place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Run a background scan with a clean, empty salt plate first. Then, acquire the spectrum of the sample. The typical scan range is 4000-400 cm⁻¹.
Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[2][3][4][5]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water. A trace amount of formic acid or ammonium acetate can be added to promote protonation for positive ion mode ([M+H]⁺).
-
Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]
-
Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[2]
-
Desolvation: The solvent evaporates from the droplets, aided by a drying gas (like nitrogen), leading to the formation of gas-phase ions.
-
Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio to generate the mass spectrum.
Workflow Visualization
The logical flow for the spectroscopic characterization of a newly synthesized compound such as this compound is depicted below. This process ensures a systematic approach to confirming the identity and purity of the target molecule.
Caption: General experimental workflow for spectroscopic characterization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide on the Tautomerism of 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 3-(trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from extensive studies on the parent compound, 2-pyridinethiol (also known as 2-mercaptopyridine), and extrapolates the anticipated effects of the electron-withdrawing trifluoromethyl substituent. The core of this document focuses on the thione-thiol tautomerism, presenting theoretical considerations, predicted spectroscopic characteristics, and detailed experimental protocols for empirical investigation. All quantitative data from related compounds are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz.
Introduction to Tautomerism in Pyridine-2-thiols
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's physicochemical properties, reactivity, and biological activity. For 2-substituted pyridines bearing a thiol group, the predominant tautomeric equilibrium is between the aromatic thiol form and the non-aromatic thione form. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity, temperature, and concentration.
The thione-thiol tautomerism of the parent molecule, 2-pyridinethiol, has been extensively studied. In the gas phase, the thiol tautomer is generally the more stable form.[1][2] However, in solution and in the solid state, the equilibrium shifts significantly towards the thione form.[3] This preference in condensed phases is attributed to the greater polarity of the thione tautomer and its ability to form stable hydrogen-bonded dimers.
The introduction of a potent electron-withdrawing group, such as the trifluoromethyl (CF₃) group at the 3-position of the pyridine ring, is expected to modulate the electronic properties of the system and, consequently, the position of the tautomeric equilibrium. The CF₃ group's inductive effect will increase the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, potentially influencing their relative stabilities.
The Thione-Thiol Equilibrium of this compound
The tautomeric equilibrium for this compound can be represented as the interconversion between this compound (the thiol form) and 3-(trifluoromethyl)pyridin-2(1H)-thione (the thione form).
References
An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)pyridine-2-thiol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 3-(Trifluoromethyl)pyridine-2-thiol, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and eye contact. It is imperative to understand its hazard classifications to implement appropriate safety measures.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
Signal Word: Danger[1]
Hazard Statements:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling.
| Property | Value | Reference |
| Chemical Formula | C₆H₄F₃NS | |
| Molecular Weight | 179.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 178-183 °C | [1] |
| Flash Point | Not applicable | [1] |
| Solubility | No data available |
Exposure Controls and Personal Protection
To minimize the risk of exposure, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is strongly recommended to minimize the inhalation of any dust or vapors.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[3] |
| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin contact. | [3] |
| Respiratory Protection | If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and maintaining the quality of the chemical.
Safe Handling Protocol
A systematic approach to handling ensures that all safety aspects are considered.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor/physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
Key Steps:
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Disposal Considerations
All waste materials should be treated as hazardous.
-
Product: Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]
By adhering to these detailed safety and handling precautions, researchers and scientists can minimize the risks associated with this compound and ensure a safe and productive laboratory environment.
References
The Solubility Profile of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)pyridine-2-thiol, a crucial parameter for its application in research and development, particularly in the pharmaceutical and agrochemical sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility in common organic solvents. Furthermore, it presents a framework for data presentation and discusses the key factors influencing the solubility of this compound.
Physicochemical Properties
This compound is a solid compound with a melting point ranging from 178-183 °C.[1] Its chemical structure, featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a thiol group, suggests a complex solubility behavior influenced by both polar and non-polar interactions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronic properties and, consequently, the intermolecular interactions of the molecule.[2]
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, the following tables provide a template for presenting experimentally determined solubility data. Researchers can utilize the experimental protocol outlined in Section 3 to populate these tables.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (25 °C)
| Solvent Class | Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Qualitative Solubility |
| Alcohols | Methanol | Experimental Data | Experimental Data | e.g., Very Soluble |
| Ethanol | Experimental Data | Experimental Data | e.g., Soluble | |
| Isopropanol | Experimental Data | Experimental Data | e.g., Sparingly Soluble | |
| Ketones | Acetone | Experimental Data | Experimental Data | e.g., Freely Soluble |
| Methyl Ethyl Ketone | Experimental Data | Experimental Data | e.g., Soluble | |
| Esters | Ethyl Acetate | Experimental Data | Experimental Data | e.g., Soluble |
| Ethers | Diethyl Ether | Experimental Data | Experimental Data | e.g., Sparingly Soluble |
| Tetrahydrofuran (THF) | Experimental Data | Experimental Data | e.g., Freely Soluble | |
| Hydrocarbons | n-Hexane | Experimental Data | Experimental Data | e.g., Insoluble |
| Toluene | Experimental Data | Experimental Data | e.g., Slightly Soluble | |
| Halogenated | Dichloromethane | Experimental Data | Experimental Data | e.g., Soluble |
| Amides | Dimethylformamide (DMF) | Experimental Data | Experimental Data | e.g., Very Soluble |
Table 2: Temperature Dependence of Solubility for this compound
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |
| e.g., Ethanol | 10 | Experimental Data | Experimental Data |
| 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data | |
| e.g., Toluene | 10 | Experimental Data | Experimental Data |
| 25 | Experimental Data | Experimental Data | |
| 40 | Experimental Data | Experimental Data |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal static method.
3.1. Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations in each solvent.
-
-
Data Calculation:
-
Calculate the solubility in grams per liter (g/L) and moles per liter (mol/L) using the measured concentration and the dilution factor.
-
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for experimentally determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
4.2. Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram outlines these key relationships.
Caption: Key factors influencing the solubility of this compound.
Discussion of Influencing Factors
The principle of "like dissolves like" is fundamental to predicting the solubility of this compound.[3]
-
Polarity: The pyridine ring and the thiol group introduce polar characteristics and the potential for hydrogen bonding, suggesting solubility in polar solvents like alcohols and ketones. The thiol group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group: The highly hydrophobic trifluoromethyl group will favor interactions with less polar or non-polar solvents. This suggests that the compound may also exhibit some solubility in solvents like ethers and aromatic hydrocarbons.
-
Solvent Selection: A balance between these opposing characteristics will determine the optimal solvent. Polar protic solvents (e.g., ethanol) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, DMF) can interact via dipole-dipole forces. Non-polar solvents (e.g., hexane) are expected to be poor solvents for this compound due to the polar nature of the pyridine and thiol groups.
-
Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not yet widely available, the provided experimental protocol offers a robust method for its determination. The systematic collection and presentation of such data, as templated in this guide, will be invaluable for researchers and professionals in the fields of drug discovery and agrochemical development, enabling informed decisions on formulation, reaction conditions, and purification processes.
References
Stability and Storage of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethyl)pyridine-2-thiol. Given the reactive nature of the thiol group, proper handling and storage are paramount to ensure the compound's integrity and the reproducibility of experimental results. This document outlines best practices for storage, potential degradation pathways, and a general protocol for stability assessment.
Recommended Storage Conditions
To maintain the quality and stability of this compound, it is crucial to adhere to the following storage guidelines based on information from various chemical suppliers. These conditions are designed to minimize degradation from atmospheric and environmental factors.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the thiol group. |
| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and air. |
| Light | Protect from light. | Avoids light-induced degradation. |
| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. |
| Incompatibilities | Keep away from strong oxidizing agents, sources of ignition, and heat. | Prevents hazardous reactions and degradation. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, thiols, in general, are susceptible to several degradation reactions. Understanding these potential pathways is crucial for troubleshooting and developing analytical methods.
A primary degradation pathway for thiols is oxidation . The thiol group (-SH) can be readily oxidized to form a disulfide bond (S-S), leading to the dimerization of the molecule. This process can be accelerated by the presence of oxygen, metal ions, and light. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
The decision-making process for the appropriate storage and handling of this compound can be visualized as follows:
Caption: Workflow for the storage and handling of this compound.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound, a stability study can be performed. The following is a general experimental protocol that can be adapted for this purpose. This protocol utilizes a common method for thiol quantification, the Ellman's test, which involves the reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Objective: To determine the stability of this compound under accelerated storage conditions.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Organic solvent for dissolving the thiol (e.g., ethanol or DMSO)
-
Environmental chamber or oven capable of maintaining controlled temperature and humidity
-
UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in an appropriate organic solvent.
-
Aliquots of the stock solution are then placed in suitable vials. A set of samples should be prepared for each storage condition and time point.
-
-
Storage Conditions (based on ICH guidelines for accelerated stability testing):
-
Store the samples at an elevated temperature and humidity, for example, 40°C / 75% RH.
-
Include a control set of samples stored under recommended long-term conditions (e.g., 2-8°C, protected from light and moisture).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Thiol Quantification (Ellman's Test):
-
At each time point, take a sample from each storage condition.
-
Prepare a reaction mixture containing the phosphate buffer and DTNB solution.
-
Add a known volume of the this compound sample to the reaction mixture.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 412 nm) using a UV-Vis spectrophotometer.
-
A standard curve should be generated using known concentrations of a stable thiol (e.g., cysteine) to determine the concentration of the thiol in the test samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each storage condition.
-
The logical flow of this experimental protocol can be visualized as follows:
Caption: Workflow for the stability assessment of this compound.
Methodological & Application
Application Notes and Protocols: 3-(Trifluoromethyl)pyridine-2-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyridine-2-thiol is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: S-alkylation to form pyridyl thioethers and oxidation to form pyridyl sulfonyl chlorides. These derivatives serve as important intermediates for further molecular elaboration.
Key Applications
This compound is a versatile reagent that can undergo various chemical transformations. Its primary applications in organic synthesis stem from the nucleophilic character of the thiol group.
-
S-Alkylation: The thiol is readily alkylated by various electrophiles, such as alkyl halides, to produce a diverse range of S-substituted pyridyl thioethers. These thioethers are key intermediates for the synthesis of biologically active compounds.
-
Oxidation: The thiol can be oxidized to the corresponding sulfonyl chloride. Pyridine sulfonyl chlorides are important reagents for the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry.
Data Presentation
The following tables summarize quantitative data for representative reactions involving pyridine-2-thiol derivatives, demonstrating typical yields and reaction conditions.
Table 1: S-Alkylation of Pyridine-2-thiol Derivatives
| Electrophile | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl bromoacetate | N/A | THF | 11 h | Not specified | [2] |
| Methyl Iodide | NaH | DMF | Not specified | Not specified | General Procedure |
Table 2: Oxidation of Pyridine-2-thiol Derivatives to Sulfonyl Chlorides
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Chlorine gas | HCl (aq) | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid via S-Alkylation
This protocol describes the S-alkylation of this compound with ethyl bromoacetate followed by hydrolysis of the resulting ester.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
Step 1: S-Alkylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
To the stirred solution, add ethyl bromoacetate (1.1 eq) at room temperature.[2]
-
Stir the reaction mixture for 11 hours at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 2-((3-(trifluoromethyl)pyridin-2-yl)thio)acetate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-((3-(trifluoromethyl)pyridin-2-yl)thio)acetic acid.
Protocol 2: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride via Oxidation
This protocol outlines the oxidation of this compound to the corresponding sulfonyl chloride. This protocol is adapted from the synthesis of the 5-(trifluoromethyl) isomer.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Chlorine gas (Cl₂)
-
Ice
-
Standard gas dispersion tube and scrubbing apparatus for chlorine gas
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a flask equipped with a gas inlet tube and a stirrer.
-
Bubble chlorine gas through the stirred suspension while maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
The product, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) and purified by standard methods if necessary.
Visualizations
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)pyridine-2-thiol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyridine-2-thiol is a valuable heterocyclic building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the properties of this compound and its primary application as a synthetic intermediate for the synthesis of more complex molecules, rather than as a direct trifluoromethylating agent. While a potent source of the trifluoromethylated pyridine scaffold, there is no evidence in the current scientific literature to support its use as a reagent for transferring a trifluoromethyl group to other substrates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Citations |
| CAS Number | 104040-74-6 | [1] |
| Molecular Formula | C₆H₄F₃NS | [1] |
| Molecular Weight | 179.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 178-183 °C | |
| Purity | Typically ≥97% |
Application as a Synthetic Building Block
The primary utility of this compound lies in its role as a precursor for the synthesis of various biologically active compounds. The trifluoromethylated pyridine moiety is a common feature in many pharmaceuticals and agrochemicals. The thiol group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
General Reactivity
The thiol group of this compound can undergo several common reactions, including:
-
S-Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.
-
S-Arylation: Coupling with aryl halides, often catalyzed by transition metals.
-
Oxidation: Conversion of the thiol to a disulfide or sulfonic acid.
-
Cyclization Reactions: Participation in the formation of fused heterocyclic systems.
These reactions allow for the incorporation of the 3-(trifluoromethyl)pyridylthio moiety into a larger molecular framework, which is a key strategy in the design of new drug candidates.
Experimental Protocols
While specific protocols for the direct use of this compound as a trifluoromethylating agent are not available due to its established role as a building block, a general protocol for a typical S-alkylation reaction is provided below as an example of its application in synthesis.
Protocol: S-Alkylation of this compound
Objective: To synthesize a 2-(alkylthio)-3-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding thiolate.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)-3-(trifluoromethyl)pyridine.
Note: Reaction conditions, including the choice of base and solvent, may need to be optimized for different alkyl halides.
Visualization of Synthetic Utility
The following diagrams illustrate the role of this compound as a building block in chemical synthesis.
Caption: Synthesis of 5-(trifluoromethyl)pyridine-2-thiol as a key building block.
Caption: General reaction workflow for the functionalization of this compound.
Conclusion
This compound is a commercially available and valuable synthetic intermediate. Its utility stems from the presence of both a trifluoromethyl group, which imparts desirable physicochemical properties, and a reactive thiol group that allows for further molecular elaboration. While not a trifluoromethylating agent itself, it serves as a crucial building block for the synthesis of a wide range of trifluoromethylated pyridine derivatives with potential applications in the pharmaceutical and agrochemical industries. Researchers and scientists in drug development can leverage this compound to efficiently construct novel molecules with enhanced biological activity and improved pharmacokinetic profiles.
References
Application Notes and Protocols for the Synthesis of Mixed Disulfide Conjugates Using 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of mixed disulfide bonds is a cornerstone of bioconjugation chemistry, enabling the linkage of therapeutic agents, probes, and other molecules to biomolecules such as proteins, peptides, and oligonucleotides. This approach is particularly valuable in the development of antibody-drug conjugates (ADCs), where a labile yet sufficiently stable linkage is required for targeted drug delivery. The disulfide bond offers the advantage of being cleavable under the reducing conditions found within the intracellular environment, facilitating the release of the payload at the site of action.
3-(Trifluoromethyl)pyridine-2-thiol is a reagent used to create activated disulfide bonds on molecules, preparing them for conjugation with thiol-containing biomolecules. The resulting mixed disulfide bond incorporates the 3-(trifluoromethyl)pyridine-2-yl group. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the disulfide bond and the stability of the resulting conjugate, potentially offering advantages over traditional pyridyl disulfide reagents.
These application notes provide a detailed overview of the synthesis of mixed disulfide conjugates using this compound, including reaction mechanisms, experimental protocols, and data presentation.
Reaction Mechanism
The synthesis of mixed disulfide conjugates using this compound proceeds via a thiol-disulfide exchange reaction. The process can be conceptually divided into two main stages:
-
Activation of the Payload: A molecule of interest containing a thiol group (Payload-SH) is reacted with an oxidizing agent to form a symmetrical disulfide (Payload-S-S-Payload) or, more commonly, is activated with a reagent that will readily react with this compound. For the purpose of this protocol, we will focus on the direct reaction of an activated molecule with this compound. A more direct approach involves the activation of a payload containing a leaving group with this compound.
-
Conjugation to a Biomolecule: The activated payload, now containing the 3-(trifluoromethyl)pyridyl disulfide moiety, is then reacted with a biomolecule containing a free thiol group (Biomolecule-SH), typically from a cysteine residue. This thiol-disulfide exchange reaction forms the desired mixed disulfide conjugate (Biomolecule-S-S-Payload) and releases 3-(trifluoromethyl)pyridine-2-thione.
The progress of the conjugation reaction can be conveniently monitored by spectrophotometrically measuring the release of the 3-(trifluoromethyl)pyridine-2-thione byproduct, which has a characteristic absorbance.
Experimental Protocols
Protocol 1: Activation of a Thiol-Containing Payload with 2,2'-Dipyridyl Disulfide (DPDP) followed by Exchange with this compound
This protocol describes a two-step process to generate a 3-(trifluoromethyl)pyridyl disulfide-activated payload.
Materials:
-
Thiol-containing payload (Payload-SH)
-
2,2'-Dipyridyl disulfide (DPDP)
-
This compound
-
Organic solvent (e.g., methanol, ethanol, DMF, DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Activation of Payload with DPDP:
-
Dissolve the thiol-containing payload in an appropriate organic solvent.
-
Add a 1.5 to 2-fold molar excess of DPDP.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the pyridyl disulfide-activated payload (Payload-S-S-Py) using an appropriate chromatographic method.
-
-
Disulfide Exchange with this compound:
-
Dissolve the purified Payload-S-S-Py in a suitable solvent.
-
Add a 1.5 to 2-fold molar excess of this compound.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction for the formation of the desired 3-(trifluoromethyl)pyridyl disulfide-activated payload (Payload-S-S-Py-CF3) and the release of pyridine-2-thione.
-
Purify the final activated payload by chromatography.
-
Protocol 2: Conjugation of a 3-(Trifluoromethyl)pyridyl Disulfide-Activated Payload to a Thiol-Containing Biomolecule
This protocol details the final conjugation step to a protein or peptide.
Materials:
-
3-(Trifluoromethyl)pyridyl disulfide-activated payload (Payload-S-S-Py-CF3)
-
Thiol-containing biomolecule (e.g., protein with reduced cysteines, cysteine-containing peptide)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5 (degassed)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Preparation of the Biomolecule:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Remove the excess reducing agent using a desalting column or dialysis.
-
Ensure the biomolecule is in the degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the Payload-S-S-Py-CF3 in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the activated payload solution to the biomolecule solution with gentle stirring. A typical starting point is a 5-10 fold molar excess of the payload.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
-
Monitoring the Reaction:
-
The release of 3-(trifluoromethyl)pyridine-2-thione can be monitored spectrophotometrically. The exact wavelength for maximal absorbance should be determined empirically but is expected to be in the UV range.
-
-
Quenching the Reaction:
-
Add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted activated payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted payload and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Data Presentation
Quantitative data from conjugation experiments should be systematically collected and presented for clear comparison and optimization.
Table 1: Reaction Conditions and Yields for Mixed Disulfide Conjugate Synthesis
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Biomolecule | Antibody A | Peptide B | Enzyme C |
| Payload | Drug X | Fluorophore Y | Biotin Z |
| Molar Ratio (Payload:Biomolecule) | 5:1 | 10:1 | 3:1 |
| Reaction Buffer pH | 7.2 | 7.5 | 7.2 |
| Reaction Time (hours) | 4 | 2 | 6 |
| Reaction Temperature (°C) | 25 | 25 | 4 |
| Conjugation Yield (%) | 85 | 92 | 78 |
| Drug-to-Antibody Ratio (DAR) | 3.8 | - | - |
| Purity (%) | >95 | >98 | >95 |
Table 2: Stability of Mixed Disulfide Conjugates in Human Plasma (37°C)
| Conjugate | Time (hours) | % Intact Conjugate |
| Antibody A - Drug X | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 96 | 75 | |
| Peptide B - Fluorophore Y | 0 | 100 |
| 24 | 98 | |
| 48 | 94 | |
| 96 | 85 |
Mandatory Visualizations
Caption: Reaction scheme for mixed disulfide conjugate synthesis.
Caption: Experimental workflow for bioconjugation.
Conclusion
The use of this compound for the synthesis of mixed disulfide conjugates offers a promising approach for the development of advanced bioconjugates. The protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers in this field. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful application in drug development and other areas of scientific research. The electron-withdrawing nature of the trifluoromethyl group may impart unique stability and reactivity profiles to the resulting disulfide bond, warranting further investigation and comparison with traditional disulfide conjugation reagents.
Application of 3-(Trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry: A Scaffolding Approach for Enzyme Inhibitors
Introduction
3-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features make it an attractive scaffold for the design of novel therapeutic agents. The presence of the thiol group at the 2-position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives. This document provides an overview of the application of this compound in medicinal chemistry, with a focus on its potential as a core structure for the development of enzyme inhibitors.
Key Physicochemical Properties and Rationale for Use
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Influence of 3-(Trifluoromethyl) Group |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an increased in vivo half-life of the drug candidate. |
| Lipophilicity | The -CF3 group increases the lipophilicity of the pyridine scaffold, which can enhance membrane permeability and improve oral bioavailability. |
| Binding Affinity | The electronic modifications to the pyridine ring can alter pKa and hydrogen bonding capabilities, potentially leading to stronger and more specific interactions with biological targets. |
Application as a Scaffold for Enzyme Inhibitors
Patent literature suggests that this compound is a promising starting material for the synthesis of inhibitors targeting key enzymes in various disease pathologies. Specifically, derivatives have been explored as potential inhibitors of cathepsins and HIV protease .[1][2]
Cathepsin Inhibitors
Cathepsins are a class of proteases involved in various physiological processes, and their dysregulation has been implicated in diseases such as cancer, osteoporosis, and autoimmune disorders. The thiol group of this compound can be alkylated to introduce various side chains designed to interact with the active site of cathepsins.
HIV Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibiting this enzyme prevents the maturation of new viral particles. The this compound scaffold can be elaborated to mimic the peptide substrates of HIV protease, leading to potent and selective inhibitors.
Experimental Protocols
While specific, detailed experimental protocols and quantitative data for the biological activity of derivatives of this compound are not widely available in the public domain outside of patent literature, a general synthetic approach and a representative biological assay protocol are provided below based on common practices in the field.
General Synthesis of S-Substituted this compound Derivatives
This protocol outlines a general method for the S-alkylation of this compound to generate a library of derivatives for biological screening.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired S-substituted derivative.
References
Application Notes and Protocols for the Reaction of 3-(Trifluoromethyl)pyridine-2-thiol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of 3-(trifluoromethyl)pyridine-2-thiol with various electrophiles, a critical transformation in the synthesis of novel compounds for pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased binding affinity, making its derivatives highly sought after in drug discovery.
Introduction
This compound is a versatile building block in medicinal chemistry. Its reactivity is primarily centered around the nucleophilic sulfur atom, which readily reacts with a variety of electrophiles to form stable thioether and thioester linkages. This reactivity allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyridine nitrogen can also participate in reactions, although the thiol group's nucleophilicity generally dominates in S-alkylation and S-acylation reactions.
Reactions with Electrophiles: S-Alkylation and S-Acylation
The sulfur atom of this compound is a soft nucleophile and readily undergoes S-alkylation and S-acylation when treated with appropriate electrophiles. These reactions are fundamental for the derivatization of this important heterocyclic scaffold.
S-Alkylation
S-alkylation of this compound with alkyl halides, such as methyl iodide or benzyl bromide, proceeds efficiently in the presence of a base to yield the corresponding 2-(alkylthio)-3-(trifluoromethyl)pyridines. These derivatives are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.
S-Acylation
Reaction with acylating agents, such as benzoyl chloride, in the presence of a base, leads to the formation of S-acyl derivatives. These thioesters can serve as prodrugs or as intermediates for further chemical transformations.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for representative S-alkylation and S-acylation reactions of pyridinethione derivatives, providing a baseline for experimental design.
| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Trifluoromethyl-3-cyano-2(1H)-pyridinethione | Various Alkyl Halides | Not Specified | Water-DMF | Not Specified | - | S-Alkyl trifluoromethylpyridines | >50 |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanethiol | Dimethyl sulfate | NaOH | DMF/Water | 60 | 6 | 5-(1-(Methylthio)ethyl)-2-(trifluoromethyl)pyridine | - |
| 3-Amino-5-benzylthio-1,2,4-triazole | Benzyl Bromide | Not Specified | Not Specified | Not Specified | - | 2-Benzylthio-5-methyl-7-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidine | 84 |
Note: Specific yield for the S-methylation of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanethiol was not provided in the source material.
Experimental Protocols
Detailed methodologies for key S-alkylation and S-acylation reactions are provided below.
Protocol 1: General Procedure for S-Alkylation of this compound with Alkyl Halides
Objective: To synthesize 2-(alkylthio)-3-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension or solution for 15-30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.2 eq.) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(alkylthio)-3-(trifluoromethyl)pyridine.
Protocol 2: General Procedure for S-Acylation of this compound with Acyl Halides
Objective: To synthesize S-acyl-3-(trifluoromethyl)pyridine-2-thiols.
Materials:
-
This compound
-
Acyl halide (e.g., benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) and the base (1.2 - 2.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl halide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure S-acyl-3-(trifluoromethyl)pyridine-2-thiol.
Visualizations
Reaction Scheme for S-Alkylation and S-Acylation
Caption: General reaction pathways for S-alkylation and S-acylation of this compound.
Experimental Workflow for S-Alkylation
Caption: A typical experimental workflow for the S-alkylation of this compound.
Biological Significance of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas. The introduction of different alkyl and acyl groups can significantly modulate their biological activity. For instance, certain thioether derivatives have been investigated for their potential as quorum sensing inhibitors in bacteria, offering a novel approach to combatting antimicrobial resistance. Furthermore, the trifluoromethylpyridine scaffold is present in several approved drugs and agrochemicals, highlighting the importance of developing efficient synthetic routes to its derivatives. The exploration of these derivatives continues to be an active area of research for the discovery of new therapeutic agents.
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyridine-2-thiol is a crucial heterocyclic building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl (-CF₃) group significantly impacts the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make derivatives of this compound highly valuable for the development of novel pharmaceuticals and crop protection agents.
The sulfur atom in this compound acts as a potent nucleophile, readily participating in substitution reactions, most notably S-alkylation. This reaction allows for the facile introduction of a wide variety of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for screening and lead optimization.
Core Application: S-Alkylation
The primary nucleophilic substitution reaction involving this compound is S-alkylation. In this reaction, the thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon atom, typically from an alkyl halide or a similar electrophile, displacing a leaving group and forming a new carbon-sulfur bond. This process yields 2-(alkylthio)-3-(trifluoromethyl)pyridine derivatives, which are versatile intermediates for further chemical transformations.
The general workflow for this reaction involves the deprotonation of the thiol followed by the addition of an electrophile.
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzylthio)-3-(trifluoromethyl)pyridine
This protocol details a standard S-alkylation procedure using benzyl bromide as the electrophile. This reaction is representative of the synthesis of S-arylmethyl derivatives.
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here)
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (approx. 5 mL per 1 mmol of thiol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium thiolate salt.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise via syringe.
-
Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system) until the starting thiol is consumed (typically 3-5 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used) and extract with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-(benzylthio)-3-(trifluoromethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Benzyl Bromide | N/A |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 3-5 hours | [1] |
| Expected Yield | >85% | [2] |
| Product Purity | >98% (after chromatography) | N/A |
Protocol 2: Synthesis of 2-(Methylthio)-3-(trifluoromethyl)pyridine
This protocol outlines the S-methylation, a common modification to explore the impact of a small alkyl group on biological activity.
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here)
Materials:
-
This compound
-
Iodomethane (Methyl Iodide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of thiol).
-
To the stirred solution, add a solution of sodium hydroxide (1.05 eq) in a minimal amount of water dropwise. Stir the mixture at room temperature for 15 minutes to form the sodium thiolate.
-
Cool the mixture in an ice bath and add iodomethane (1.1 eq) dropwise. Caution: Iodomethane is volatile, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Iodomethane (CH₃I) | [3] |
| Base | Sodium Hydroxide (NaOH) | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Expected Yield | >90% | [4] |
| Product Purity | >95% (after precipitation) | N/A |
Logical Relationships in Drug Development
The synthesis of derivatives from this compound is a key step in the structure-activity relationship (SAR) studies common in drug discovery. The process follows a logical progression from initial synthesis to biological evaluation.
Caption: A typical SAR workflow utilizing this compound derivatives.
References
Application Notes and Protocols: Catalytic Applications of 3-(Trifluoromethyl)pyridine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyridine-2-thiol and its derivatives are emerging as a promising class of ligands in the field of catalysis. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, combined with the coordinating ability of the thiol moiety, make these compounds attractive for the development of novel catalysts. While direct catalytic applications of this specific scaffold are still an area of active research, their structural similarity to other effective pyridine-based ligands suggests significant potential in various transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry and play a crucial role in the synthesis of pharmaceuticals and other complex organic molecules.
This document provides an overview of the prospective catalytic applications of this compound derivatives, with a focus on the Suzuki-Miyaura and Heck cross-coupling reactions. Detailed hypothetical protocols and representative data are presented to guide researchers in exploring the catalytic potential of these compounds.
Prospective Catalytic Applications: Palladium-Catalyzed Cross-Coupling
Palladium complexes bearing pyridine-based ligands are well-established as highly effective catalysts for a variety of cross-coupling reactions. The electronic nature of the pyridine ligand can significantly influence the catalytic activity of the palladium center. The presence of an electron-withdrawing trifluoromethyl group, as in this compound, is expected to modulate the electron density at the metal center, potentially enhancing catalytic turnover and stability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium complexes of 3-(trifluoromethyl)pyridine-2-thiolate are anticipated to be effective catalysts for this transformation.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium complex of a this compound derivative.
| Entry | Aryl Bromide | Product | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 1 | K₂CO₃ | Toluene | 12 | 92 |
| 2 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 1 | K₂CO₃ | Toluene | 12 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 1 | K₂CO₃ | Toluene | 16 | 88 |
| 4 | 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1'-biphenyl | 1 | Cs₂CO₃ | Dioxane | 12 | 94 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 1.5 | K₃PO₄ | Dioxane | 24 | 85 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts are central to this reaction, and the ligand plays a critical role in determining the efficiency and selectivity of the transformation.
Hypothetical Quantitative Data for the Heck Reaction
The table below presents hypothetical data for the Heck reaction between various aryl iodides and styrene, catalyzed by a palladium complex of a this compound derivative.
| Entry | Aryl Iodide | Alkene | Product | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 1 | Et₃N | DMF | 24 | 90 |
| 2 | 4-Iodoanisole | Styrene | (E)-4-Methoxystilbene | 1 | Et₃N | DMF | 24 | 93 |
| 3 | 1-Iodo-4-nitrobenzene | Styrene | (E)-4-Nitrostilbene | 1 | NaOAc | DMA | 20 | 87 |
| 4 | 4-Iodoacetophenone | Styrene | (E)-1-(4-(2-phenylethenyl)phenyl)ethanone | 1 | Et₃N | DMF | 24 | 91 |
| 5 | 2-Iodothiophene | Styrene | (E)-2-(2-phenylethenyl)thiophene | 1.5 | K₂CO₃ | DMA | 36 | 82 |
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation of a palladium catalyst with a this compound derivative and its application in Suzuki-Miyaura and Heck reactions.
Protocol 1: Synthesis of bis(3-(Trifluoromethyl)pyridine-2-thiolato)palladium(II) Catalyst
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.2 mmol) and potassium hydroxide (2.2 mmol) in 20 mL of ethanol with stirring.
-
In a separate beaker, dissolve palladium(II) chloride (1.0 mmol) in 10 mL of deionized water.
-
Slowly add the aqueous solution of PdCl₂ to the ethanolic solution of the ligand with vigorous stirring.
-
A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with deionized water (3 x 10 mL) and cold ethanol (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the bis(3-(trifluoromethyl)pyridine-2-thiolato)palladium(II) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
bis(3-(Trifluoromethyl)pyridine-2-thiolato)palladium(II) catalyst (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: General Procedure for the Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
bis(3-(Trifluoromethyl)pyridine-2-thiolato)palladium(II) catalyst (0.01 mmol, 1 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (0.01 mmol), and the anhydrous solvent (3 mL) under an inert atmosphere.
-
Add the alkene (1.5 mmol) and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 120 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF and the base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the pure substituted alkene.
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Heck Reaction.
Conclusion
Derivatives of this compound represent a class of ligands with significant, yet largely unexplored, potential in homogeneous catalysis. The protocols and data presented herein, though hypothetical, are based on well-established principles of palladium-catalyzed cross-coupling reactions and serve as a foundational guide for future research. The unique electronic and steric properties of these ligands may lead to the development of highly active and selective catalysts for a broad range of organic transformations. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this promising ligand scaffold and to expand its applications in synthetic chemistry and drug development.
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol
Introduction
3-(Trifluoromethyl)pyridine-2-thiol is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The incorporation of the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of target molecules. This document provides detailed protocols for the scale-up synthesis of this compound, commencing from 3-(trifluoromethyl)pyridine-N-oxide. The synthesis is presented as a two-step process: the chlorination of the pyridine N-oxide to yield 2-chloro-3-(trifluoromethyl)pyridine, followed by the conversion of this intermediate to the final thiol product. Two effective and scalable methods for the final thiolation step are provided to offer flexibility based on available reagents and equipment.
Overall Synthetic Scheme
The synthesis proceeds through a two-step reaction sequence starting from 3-(trifluoromethyl)pyridine-N-oxide. The first step involves a chlorination reaction to produce the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine. The subsequent step is a nucleophilic substitution reaction to introduce the thiol group at the 2-position of the pyridine ring.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
This protocol details the chlorination of 3-(trifluoromethyl)pyridine-N-oxide to produce 2-chloro-3-(trifluoromethyl)pyridine, a key intermediate. The procedure is adapted from established methods for the chlorination of pyridine-N-oxides.
Experimental Protocol
Materials and Equipment:
-
3-(Trifluoromethyl)pyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, a thermometer, and a drying tube, charge 3-(Trifluoromethyl)pyridine-N-oxide (e.g., 32.62 g).
-
Reagent Addition: Add phosphorus oxychloride (e.g., 46.0 g) to the flask.
-
Reaction: Heat the reaction mixture to 105-110 °C and maintain for 2 hours. Subsequently, increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours.
-
Work-up:
-
After completion, cool the reaction mixture.
-
Carefully add the reaction mixture to ice water (e.g., 163.1 g) with stirring, ensuring the temperature does not exceed 30 °C.
-
Extract the aqueous mixture with 1,2-dichloroethane.
-
Wash the combined organic layers with water to obtain a solution of 2-chloro-3-(trifluoromethyl)pyridine in 1,2-dichloroethane.
-
-
Purification: The solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by distillation.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |
| 3-(Trifluoromethyl)pyridine-N-oxide | 163.09 | 0.20 | 32.62 | - | >98 |
| Phosphorus oxychloride | 153.33 | 0.30 | 46.0 | - | - |
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.54 | - | - | ~50-90 | >95 |
Note: Yields can vary based on reaction scale and purification method.
Step 2: Synthesis of this compound
Two scalable methods are presented for the conversion of 2-chloro-3-(trifluoromethyl)pyridine to the final product.
Method A: Using Sodium Hydrosulfide
This method involves the direct nucleophilic substitution of the chloride with a hydrosulfide anion.
Experimental Protocol
Materials and Equipment:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Sodium hydrosulfide (NaSH)
-
Propylene glycol or a similar high-boiling point solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the reactor with a solution of sodium hydrosulfide in a suitable solvent like propylene glycol.
-
Reagent Addition: Add 2-chloro-3-(trifluoromethyl)pyridine to the reactor.
-
Reaction: Heat the reaction mixture and reflux for several hours (e.g., 20 hours), monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture.
-
Acidify the mixture with concentrated HCl.
-
Heat the acidified mixture (e.g., to 70-77 °C) for about 1 hour.
-
Filter the hot mixture to remove any solid byproducts.
-
Cool the filtrate and neutralize with a NaOH solution to precipitate the product.
-
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.54 | 1.0 | 181.54 | - |
| Sodium hydrosulfide | 56.06 | 1.2 | 67.27 | - |
| This compound | 179.17 | - | - | >70 |
Method B: Using Thiourea followed by Hydrolysis
This two-step, one-pot method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.
Experimental Protocol
Materials and Equipment:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser
-
Filtration apparatus
Procedure:
-
Isothiouronium Salt Formation:
-
In the reactor, dissolve 2-chloro-3-(trifluoromethyl)pyridine and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for several hours until the formation of the isothiouronium salt is complete (monitored by TLC).
-
-
Hydrolysis:
-
To the reaction mixture, add a solution of sodium hydroxide.
-
Continue to reflux the mixture for a few more hours to effect hydrolysis.
-
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with hydrochloric acid to precipitate the product.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.54 | 1.0 | 181.54 | - |
| Thiourea | 76.12 | 1.1 | 83.73 | - |
| Sodium hydroxide | 40.00 | 2.2 | 88.00 | - |
| This compound | 179.17 | - | - | >80 |
Safety Precautions
-
2-Chloro-3-(trifluoromethyl)pyridine: This compound is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4]
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is toxic upon inhalation. All manipulations should be carried out in a fume hood.
-
Sodium Hydrosulfide (NaSH): This compound is corrosive and can cause severe skin and eye irritation or burns.[5][6] Upon contact with acid or heat, it releases highly toxic hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell but can cause olfactory fatigue at dangerous concentrations.[7] Always handle in a well-ventilated area and have an acid-neutralizing agent readily available.
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with care, avoiding dust inhalation and skin contact.
Logical Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Is Sodium Hydrosulfide Dangerous? Unraveling the Risks [jamgroupco.com]
- 6. nj.gov [nj.gov]
- 7. csb.gov [csb.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Trifluoromethyl)pyridine-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method involves a two-step process. The first step is the synthesis of the intermediate, 2-chloro-3-(trifluoromethyl)pyridine. The second step is the conversion of this intermediate to the final product, this compound, via a nucleophilic aromatic substitution reaction with a sulfur nucleophile.
Q2: What are the common starting materials for the synthesis of the 2-chloro-3-(trifluoromethyl)pyridine intermediate?
A2: Common starting materials include 3-trifluoromethylpyridine N-oxide, which is then chlorinated, or through the multi-step transformation of 3-picoline.[1]
Q3: What are the typical reagents used for the conversion of 2-chloro-3-(trifluoromethyl)pyridine to this compound?
A3: The most commonly employed reagents for this thiolation step are sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Q4: What is the typical tautomeric form of this compound?
A4: this compound exists in a tautomeric equilibrium with its thione form, 3-(trifluoromethyl)pyridin-2(1H)-thione. The thione form is often the more stable tautomer.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly in the final thiolation step.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction of 2-chloro-3-(trifluoromethyl)pyridine. | - Increase the reaction temperature. The trifluoromethyl group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack, but elevated temperatures are often necessary to drive the reaction to completion.[2] - Increase the molar excess of the thiolation reagent (e.g., NaSH or thiourea). - Extend the reaction time and monitor the progress using TLC or GC-MS. |
| Decomposition of the starting material or product. | - If using NaSH, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrosulfide and the resulting thiol. - Avoid excessively high temperatures, which can lead to decomposition. Optimize the temperature to find a balance between reaction rate and stability. |
| Poor quality of reagents. | - Use anhydrous solvents, as water can react with NaSH and affect its nucleophilicity. - Ensure the 2-chloro-3-(trifluoromethyl)pyridine starting material is pure. Impurities can interfere with the reaction. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Formation of the corresponding disulfide. | - The thiol product can be sensitive to oxidation, leading to the formation of a disulfide. Work up the reaction under an inert atmosphere and consider adding a reducing agent like dithiothreitol (DTT) during purification if oxidation is a significant issue. |
| Formation of the corresponding pyridone. | - If water is present in the reaction mixture, hydrolysis of the 2-chloro intermediate to 3-(trifluoromethyl)pyridin-2(1H)-one can occur as a competing reaction. Ensure anhydrous conditions are maintained. |
| Reaction with the solvent. | - In some cases, the solvent can react with the starting material or intermediates. Choose a relatively inert solvent such as DMF, DMSO, or ethanol. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is difficult to crystallize. | - After acidification to precipitate the thiol, if it oils out, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. - Column chromatography on silica gel can be used for purification. A solvent system of ethyl acetate and hexanes is a good starting point. |
| Co-elution of impurities during chromatography. | - If the disulfide is a major impurity, it may be possible to reduce it back to the thiol before a final purification step. - Adjust the polarity of the chromatography eluent to improve separation. |
Experimental Protocols
Synthesis of 2-chloro-3-(trifluoromethyl)pyridine (Intermediate)
A common method for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine is the chlorination of 3-trifluoromethylpyridine N-oxide.
Protocol:
-
To a solution of 3-trifluoromethylpyridine N-oxide in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
The reaction is typically carried out at a controlled temperature, which may range from 0 °C to reflux, depending on the chlorinating agent used.
-
After the reaction is complete, the mixture is carefully quenched with water or an ice-water mixture.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by distillation or column chromatography.
| Parameter | Value |
| Starting Material | 3-Trifluoromethylpyridine N-oxide |
| Reagent | Phosphorus oxychloride or Oxalyl chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to reflux |
| Typical Yield | 60-80% |
Synthesis of this compound (Final Product)
This protocol describes the conversion of 2-chloro-3-(trifluoromethyl)pyridine to the final product using sodium hydrosulfide.
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or DMF.
-
Add a solution of sodium hydrosulfide (NaSH) in the same solvent. An excess of NaSH is typically used.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2-chloro-3-(trifluoromethyl)pyridine |
| Reagent | Sodium hydrosulfide (NaSH) |
| Solvent | Ethanol or DMF |
| Temperature | 80-100 °C |
| Typical Yield | Varies, optimization may be required. |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the thiolation step.
References
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)pyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis of this compound involves a two-step process:
-
Hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine to 3-(trifluoromethyl)pyridin-2(1H)-one.
-
Thionation of the resulting 3-(trifluoromethyl)pyridin-2(1H)-one using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
An alternative, more direct route is the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Q2: What are the potential impurities I should be aware of when synthesizing the precursor, 2-chloro-3-(trifluoromethyl)pyridine?
A2: When synthesizing 2-chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine N-oxide, a common byproduct is the isomeric 2-chloro-5-(trifluoromethyl)pyridine.[1][2] The separation of these isomers can be challenging due to their similar physical properties.
Q3: My thionation reaction is not going to completion. What could be the cause?
A3: Incomplete thionation can be due to several factors:
-
Insufficient reagent: The stoichiometry of the thionating agent (e.g., Lawesson's reagent) is critical. Ensure you are using a sufficient excess.
-
Low reaction temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Reaction time: The reaction may require a longer time for completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Reagent quality: The quality of the thionating agent can significantly impact the reaction outcome. Use a freshly opened or properly stored reagent.
Q4: I am observing a significant amount of a disulfide byproduct. How can I minimize its formation?
A4: The formation of a disulfide, bis(3-(trifluoromethyl)pyridin-2-yl) disulfide, can occur through the oxidation of the desired thiol product. To minimize its formation:
-
Inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing agents: During the workup, a mild reducing agent can be added to convert any formed disulfide back to the thiol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine. | Ensure complete conversion of the starting material by monitoring the reaction. Purify the intermediate 3-(trifluoromethyl)pyridin-2(1H)-one before proceeding to the thionation step. |
| Incomplete thionation of 3-(trifluoromethyl)pyridin-2(1H)-one. | Increase the amount of thionating agent, elevate the reaction temperature, or prolong the reaction time. | |
| Product loss during workup and purification. | Optimize the extraction and purification procedures. Consider using an alternative purification method like crystallization over chromatography if the product is susceptible to degradation on silica gel. | |
| Presence of starting material (3-(Trifluoromethyl)pyridin-2(1H)-one) in the final product | Insufficient thionating agent or reaction time. | Increase the equivalents of the thionating agent and/or extend the reaction duration. |
| Low reaction temperature. | Increase the reaction temperature according to literature procedures. | |
| Product appears as a yellowish or brownish solid | Presence of sulfur-containing impurities or degradation products. | Purify the product by recrystallization or column chromatography. Ensure the final product is stored under an inert atmosphere and protected from light. |
| Inconsistent reaction outcomes | Variability in the quality of starting materials or reagents. | Use starting materials and reagents from a reliable source and of known purity. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and reactions are performed under anhydrous conditions, especially when using moisture-sensitive reagents. |
Experimental Protocols
A detailed, generalized experimental protocol for the synthesis of this compound via the thionation of 3-(trifluoromethyl)pyridin-2(1H)-one is provided below.
Step 1: Synthesis of 3-(Trifluoromethyl)pyridin-2(1H)-one
Step 2: Synthesis of this compound
-
Materials: 3-(Trifluoromethyl)pyridin-2(1H)-one, Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀), and an anhydrous, high-boiling solvent (e.g., toluene, xylene, or pyridine).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)pyridin-2(1H)-one in the chosen anhydrous solvent under an inert atmosphere.
-
Add the thionating agent (typically 0.5 to 1.0 equivalents of Lawesson's reagent or P₄S₁₀) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Byproduct Troubleshooting Workflow
References
Technical Support Center: Purification of 3-(Trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for the purification of 3-(Trifluoromethyl)pyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common pathway involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine to the corresponding thiol.[1] Based on this, potential impurities include:
-
Unreacted Starting Material: 2-chloro-3-(trifluoromethyl)pyridine.
-
Isomeric Impurities: Positional isomers such as 2-chloro-5-(trifluoromethyl)pyridine may be present from the synthesis of the starting material.[2]
-
Oxidation Product: The corresponding disulfide, 2,2'-dithiobis(3-(trifluoromethyl)pyridine), can form, particularly if the thiol is exposed to air or oxidizing conditions.
-
Byproducts from Synthesis: Other chlorinated or partially fluorinated pyridine derivatives can arise from the initial synthesis of the trifluoromethylpyridine core.[3]
Q2: My purified this compound is a yellow solid, but some suppliers list it as a white solid. What does this color indicate?
A2: While the pure compound is often described as a white to off-white or yellow solid, a more intense yellow or brownish color can indicate the presence of impurities. This coloration may be due to trace amounts of oxidized species (disulfides) or other colored byproducts from the synthesis.
Q3: The melting point of my purified product has a broad range. What could be the cause?
A3: A broad melting point range is a classic indicator of an impure substance. The presence of the impurities mentioned in Q1 can depress and broaden the melting point. For comparison, the reported melting point for the pure compound is in the range of 178-183 °C.[4]
Q4: I am observing low recovery after my purification protocol. What are the potential reasons?
A4: Low recovery can stem from several factors:
-
Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably lead to some product loss.
-
Adhesion to Stationary Phase: During column chromatography, the polar nature of the pyridine and thiol groups can lead to strong adsorption on silica gel, resulting in incomplete elution.
-
Product Instability: Pyridinethiols can be susceptible to oxidation, especially at elevated temperatures or in the presence of basic conditions, leading to the formation of disulfides which may be lost during purification.
-
Sub-optimal Recrystallization Conditions: Using a solvent in which the compound is too soluble at low temperatures will result in significant loss of product in the mother liquor.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the compound's solubility in the hot solvent is too high, leading to supersaturation upon cooling.
-
Solution:
-
Use a lower-boiling point solvent: If possible, select a solvent with a boiling point below the melting point of your compound.
-
Employ a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a hot "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Allow the mixture to cool slowly. Common solvent mixtures include ethanol/water or ethyl acetate/hexane.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small glass particles generated can act as nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or the cooling process is too rapid.
-
Solution:
-
Concentrate the solution: If too much solvent was added, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can sometimes lead to the formation of an oil or very small crystals.
-
Induce crystallization: Use the scratching or seeding techniques described above.
-
Column Chromatography
Issue 3: The compound is not eluting from the silica gel column or is showing significant tailing.
-
Cause: Pyridine-containing compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and peak tailing.[5]
-
Solution:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine in your mobile phase can help to block the active sites on the silica gel and improve the peak shape and recovery.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Issue 4: Poor separation of the desired product from a closely-eluting impurity.
-
Cause: The chosen eluent system does not provide sufficient selectivity for the compounds.
-
Solution:
-
Optimize the solvent system: Experiment with different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
Use a longer column: A longer column provides more surface area and can improve the separation of compounds with similar retention factors.
-
Reduce the sample load: Overloading the column can lead to broad bands and decreased resolution.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent at room temperature. If the solid is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a typical flash chromatography purification for a moderately polar compound like this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Purity Before | Purity After | Typical Yield | Notes |
| Recrystallization | ~90% | >98% | 60-80% | Effective for removing less soluble impurities. Yield is highly dependent on solvent choice. |
| Flash Chromatography | 85-95% | >99% | 70-90% | Good for removing a wider range of impurities, including those with similar polarity. |
Note: The values presented are typical estimates and may vary depending on the specific nature and quantity of impurities present in the starting material.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(三氟甲基)吡啶-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of trifluoromethylated pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylated pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No Yield of Trifluoromethylated Pyridine
| Possible Cause | Suggested Solutions |
| Inactive or Decomposed Trifluoromethylating Reagent | - Use fresh, properly stored reagents. Some reagents, like certain hypervalent iodine compounds, can be sensitive to moisture and light.[1][2] - Verify the activity of the reagent through a small-scale control reaction with a known reactive substrate. |
| Suboptimal Reaction Temperature | - Screen a range of temperatures. Some reactions require heating to overcome activation energy, while others may need cooling to prevent reagent decomposition or side reactions.[3] - For vapor-phase reactions, ensure the temperature is within the optimal range for the specific picoline substrate, as this can vary.[2][4] |
| Incorrect Solvent | - The choice of solvent can significantly impact reaction efficiency. For instance, in some direct C-H trifluoromethylation reactions, DMF or 1,2-dichloroethane (DCE) are effective, while THF may result in negligible yields.[5] - Ensure the solvent is anhydrous if the reagents are moisture-sensitive. |
| Poor Substrate Reactivity | - The electronic properties of the pyridine ring are crucial. Electron-donating groups can enhance reactivity towards electrophilic trifluoromethylating agents, while electron-withdrawing groups can hinder it.[6] - Consider pre-functionalizing the pyridine ring to increase its reactivity. For example, conversion to an N-oxide or a pyridinium salt can activate the ring for certain trifluoromethylation methods.[5] |
| Catalyst Inactivity or Poisoning | - If using a metal catalyst (e.g., palladium, copper), ensure it is not deactivated. Use fresh catalyst or consider a pre-activation step.[1] - Certain functional groups on the pyridine substrate can act as catalyst poisons. Protecting these groups may be necessary. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solutions |
| Radical Trifluoromethylation Mechanism | - Reactions involving trifluoromethyl radicals often exhibit low regioselectivity, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[5][7][8][9] - Consider switching to a method that proceeds through a more selective mechanism, such as a nucleophilic or directed electrophilic pathway. |
| Steric Hindrance | - The position of substitution can be influenced by steric factors. Bulky substituents on the pyridine ring may direct the trifluoromethyl group to less hindered positions. |
| Electronic Effects of Substituents | - The electronic nature of existing substituents on the pyridine ring directs the position of trifluoromethylation. Electron-donating groups can direct ortho- and para-, while electron-withdrawing groups direct meta- to the substituent. |
| Reaction Conditions Influencing Selectivity | - In some cases, regioselectivity can be tuned by changing the reaction conditions. For example, in the C-H difluoromethylation of pyridines, the choice between basic and acidic conditions can switch the selectivity between the meta and para positions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent for my pyridine substrate?
The choice of reagent depends on the nature of your pyridine and the desired regioselectivity. Here's a general guide:
-
For electron-rich pyridines or when targeting specific positions via C-H activation: Electrophilic reagents like Togni's or Umemoto's reagents are often suitable.[10][11]
-
For pyridines with a good leaving group (e.g., I, Br): A copper-mediated reaction with a nucleophilic CF3 source like TMSCF3 (Ruppert-Prakash reagent) can be effective.
-
When aiming for C3-selectivity: A method involving hydrosilylation to activate the pyridine ring followed by reaction with an electrophilic CF3 source like Togni's reagent I has been shown to be highly regioselective.[8][9]
Below is a flowchart to aid in your decision-making process.
Caption: Decision flowchart for selecting a trifluoromethylation strategy.
Q2: My trifluoromethylating reagent seems to be decomposing. How can I prevent this?
Some trifluoromethylating reagents are thermally unstable or sensitive to air and moisture.[1][2]
-
Storage: Store reagents in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle reagents quickly and minimize their exposure to the atmosphere. Use anhydrous solvents and glassware.
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures that can lead to decomposition.
Q3: I am getting a complex mixture of byproducts. What are the common side reactions?
-
Over-fluorination: In harsh reaction conditions, such as high temperatures in vapor-phase fluorination, multiple trifluoromethyl groups or fluorine atoms can be introduced onto the pyridine ring.[4]
-
Hydrolysis of Reagents: Moisture-sensitive reagents can hydrolyze, leading to the formation of trifluoromethane and other inactive species.
-
Reaction with Solvent: The solvent can sometimes participate in the reaction, leading to undesired byproducts.
-
Formation of Isomers: As discussed in the troubleshooting guide, a mixture of regioisomers is a common issue, especially with radical reactions.[5][7]
Q4: What are the best practices for purifying trifluoromethylated pyridines?
Purification can be challenging due to the similar polarities of isomers and byproducts.
-
Column Chromatography: Silica gel column chromatography is a common method. A careful selection of the eluent system is crucial to achieve good separation.
-
Distillation: For volatile compounds, fractional distillation can be an effective purification technique.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Data Presentation: Comparison of Trifluoromethylating Reagents
The following table summarizes the performance of different trifluoromethylating agents in specific reactions.
| Reagent Class | Example Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Electrophilic (Hypervalent Iodine) | Togni's Reagent I | Quinolines | Hydrosilylation followed by trifluoromethylation | 66-76 | [12] |
| Electrophilic (Sulfonium Salt) | Umemoto's Reagent | p-Hydroquinone | Pyridine, 65 °C | 78 | [13] |
| Radical Source | Langlois' Reagent | Pyridones | Light-mediated, DMSO, rt | 56-93 | [14] |
| Nucleophilic Source | Trifluoroacetic Acid | Pyridinium Iodide Salts | Ag2CO3, DMF | Good yields | [5] |
Experimental Protocols
Protocol 1: C3-Selective C-H Trifluoromethylation of Quinolines via Hydrosilylation [7][9][12]
This protocol describes the 3-position-selective C-H trifluoromethylation of quinoline derivatives.
Caption: Experimental workflow for C3-selective trifluoromethylation.
Detailed Methodology:
-
Hydrosilylation: In a nitrogen-flushed flask, combine the quinoline substrate (1.0 equiv), methylphenylsilane (1.2 equiv), and tris(pentafluorophenyl)borane (B(C6F5)3) (5 mol%) in anhydrous 1,2-dichloroethane (DCE). Heat the mixture at 65 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Trifluoromethylation: Cool the reaction mixture to 0 °C in an ice bath. Add Togni's Reagent I (1.1 equiv) portion-wise.
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Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) and allow the reaction to warm to room temperature. Stir until the intermediate is fully converted to the aromatic product.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Light-Promoted Trifluoromethylation of Pyridones using Langlois' Reagent [14]
This protocol describes a photocatalyst-free method for the trifluoromethylation of pyridones.
Detailed Methodology:
-
Reaction Setup: In a vial, dissolve the pyridone substrate (1.0 equiv) and sodium triflinate (Langlois' reagent) (2.0 equiv) in dimethyl sulfoxide (DMSO).
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Irradiation: Place the vial under a 390 nm LED light source and stir at room temperature for 24 hours.
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Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Overview of common trifluoromethylation reagent classes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Side reactions of pyridinethiols in organic synthesis
Welcome to the technical support center for pyridinethiol chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during organic synthesis involving pyridinethiols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive forms of pyridinethiols in solution?
A1: Pyridinethiols, such as 2-mercaptopyridine and 4-mercaptopyridine, exist in a tautomeric equilibrium with their corresponding pyridinethione forms.[1][2][3][4][5] The position of this equilibrium is highly dependent on the solvent, concentration, and temperature.[2][4] In dilute solutions and nonpolar solvents, the thiol form is generally favored.[4] Conversely, in polar solvents and at higher concentrations, the thione form tends to predominate due to self-association and greater stabilization of its larger dipole moment.[1][4]
Q2: What are the most common side reactions observed with pyridinethiols?
A2: The most prevalent side reactions include:
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Oxidation to Disulfides: The thiol group is susceptible to oxidation, leading to the formation of the corresponding dipyridyl disulfide.[2][6] This reaction can be autocatalytic.[2]
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Competing N- vs. S-Acylation: Due to the presence of two nucleophilic centers (the ring nitrogen and the sulfur atom), acylation reactions can yield both N-acylated and S-acylated products.[7][8][9][10]
-
Thiol-Disulfide Exchange: Pyridyl disulfides can react with other thiols present in the reaction mixture, leading to the formation of mixed disulfides.[11][12]
-
Metal-Catalyzed Reactions: Pyridinethiols are effective chelating agents for metal ions.[13][14] The presence of trace metals can catalyze oxidation to the disulfide.[6]
Q3: How does the tautomerism of pyridinethiols affect their reactivity?
A3: The tautomeric equilibrium is critical as the thiol and thione forms exhibit different reactivity. The thiol form (-SH) is a potent nucleophile at the sulfur atom, readily participating in reactions like alkylation and disulfide formation. The thione form (C=S) has a more complex reactivity profile, with potential for reactions at both the sulfur and nitrogen atoms. Understanding the dominant tautomer in your specific reaction conditions is key to predicting and controlling reactivity.[1][3][5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during experiments with pyridinethiols.
Problem 1: Low Yield of the Desired S-Substituted Product and Formation of a Major Byproduct.
Question: My reaction to S-alkylate 2-pyridinethiol is giving a low yield, and I'm isolating a significant amount of 2,2'-dipyridyl disulfide. What is happening and how can I fix it?
Answer: The formation of 2,2'-dipyridyl disulfide indicates that your pyridinethiol is being oxidized. This is a common side reaction, often accelerated by the presence of oxygen, trace metals, or basic conditions.[2][6]
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles. This will minimize the amount of dissolved oxygen available for oxidation.
-
Use Anhydrous Conditions: Ensure your reaction is carried out under a dry, inert atmosphere (e.g., a nitrogen or argon blanket). Moisture can sometimes contribute to side reactions.
-
Control the Base: If your reaction requires a base, consider the strength and stoichiometry carefully. While a base is often needed to deprotonate the thiol, making it more nucleophilic, strong or excess base can also promote oxidation. Consider using a milder, non-nucleophilic base.
-
Add a Reducing Agent: In some cases, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help to keep the thiol in its reduced state.[15] However, be mindful that this can interfere with other reagents.
-
Purify Starting Materials: Ensure your pyridinethiol starting material is pure and has not already partially oxidized to the disulfide.
Problem 2: A Mixture of N- and S-Acylated Products is Observed.
Question: I am trying to acylate my pyridinethiol, but I am getting a mixture of N-acylated and S-acylated products. How can I improve the selectivity for S-acylation?
Answer: The competition between N- and S-acylation is a common challenge due to the two nucleophilic sites.[7] The outcome is often dependent on the reaction conditions and the nature of the acylating agent.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence which tautomer is present and thus the site of acylation. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DMF, acetonitrile). In nonpolar solvents where the thiol form may be more prevalent, S-acylation might be favored.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Nature of the Acylating Agent: "Hard" electrophiles tend to react preferentially with the "harder" nitrogen atom, while "softer" electrophiles favor reaction at the "softer" sulfur atom. Consider if your choice of acylating agent can be modified to favor S-acylation.
-
Use of a Base: The choice of base can influence the nucleophilicity of the sulfur versus the nitrogen. Using a bulky, non-nucleophilic base might sterically hinder attack at the nitrogen.
-
Protecting Groups: If achieving selectivity is proving difficult, consider protecting the nitrogen of the pyridine ring before performing the S-acylation.
Problem 3: The Reaction is Sluggish or Does Not Proceed to Completion.
Question: My reaction involving a pyridinethiol is very slow and gives a low conversion. What factors could be inhibiting the reaction?
Answer: Sluggish reactivity can stem from several factors, including the stability of the starting material, poor solubility, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Check Solubility: Pyridinethiols can have limited solubility in some organic solvents.[16] Ensure your reactant is fully dissolved at the reaction temperature. If not, consider a different solvent or a co-solvent system.
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Activate the Thiol: For nucleophilic substitution reactions, the thiol needs to be deprotonated to the thiolate. Ensure you are using an appropriate base in a sufficient stoichiometric amount to generate the active nucleophile.
-
Monitor Tautomeric Equilibrium: As discussed, the thiol-thione equilibrium can affect reactivity.[1] Analytical techniques such as UV-Vis or NMR spectroscopy can sometimes provide insight into the dominant species in your reaction mixture, which may guide adjustments to the reaction conditions to favor the more reactive tautomer.
-
Purity of Reagents: Impurities in either the pyridinethiol or the other reactants can inhibit the reaction.[17] Ensure all reagents are of high purity.
Quantitative Data Summary
| Parameter | 2-Pyridinethiol/thione | 4-Pyridinethiol/thione | Reference |
| Tautomeric Equilibrium | Favors thione in polar solvents | Favors thione in polar solvents | [1][4] |
| Gas Phase Stability | Thiol is more stable | - | [1] |
| Solution Enthalpy of Tautomerization (2S/2SH) | -2.6 kcal/mol (in Toluene or C6D6) | - | [1] |
| Dimerization Equilibrium Constant (Keq298) | 165 ± 40 M-1 (in C6D6) | - | [1] |
Key Experimental Protocols
Protocol 1: Minimizing Disulfide Formation During an S-Alkylation Reaction
Objective: To perform an S-alkylation on 2-pyridinethiol while minimizing the oxidative formation of 2,2'-dipyridyl disulfide.
Methodology:
-
Solvent Degassing: Degas anhydrous tetrahydrofuran (THF) by bubbling with dry argon for 30 minutes.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyridinethiol (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen.
-
Dissolution: Add the degassed anhydrous THF via cannula to dissolve the 2-pyridinethiol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.05 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Monitoring Pyridinethiol Reactions by HPLC
Objective: To monitor the progress of a reaction involving a pyridinethiol and quantify the formation of products and side products.
Methodology:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., acetonitrile/water) that will stop the reaction and solubilize all components.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be optimized depending on the polarity of the reactants and products.
-
Detection: Use a UV detector set at a wavelength where both the starting material and the expected products have significant absorbance (e.g., 254 nm or 280 nm).
-
Analysis: Inject the prepared sample onto the HPLC. Identify peaks corresponding to the starting material, desired product, and any side products (like the disulfide) by comparing retention times with authentic standards, if available, or by LC-MS analysis. The peak area can be used to determine the relative amounts of each component and calculate the reaction conversion.[18]
Visualizations
Caption: Tautomeric equilibrium of pyridinethiols.
Caption: Common reaction pathways and side reactions.
Caption: Troubleshooting workflow for pyridinethiol reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Early- and Late-Lanthanide Pyridinethiolates: Synthesis, Redox Stability, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. benchchem.com [benchchem.com]
- 18. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability of the Trifluoromethyl Group in Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so widely used in drug design if it has stability issues?
A1: The trifluoromethyl group is prized in medicinal chemistry for several reasons that often outweigh its potential instability under specific conditions. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, binding affinity to biological targets, and cell membrane permeability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group generally resistant to metabolic degradation, which can lead to a longer drug half-life.
Q2: Under what general conditions is the trifluoromethyl group most likely to be unstable?
A2: While generally robust, the trifluoromethyl group is most susceptible to degradation under strongly basic or acidic conditions, during reactions with certain strong nucleophiles like Grignard reagents, and in some cases, under high temperatures or UV irradiation. The specific context, including the nature of the molecule to which the -CF3 group is attached and the other reagents present, plays a crucial role in its stability.
Q3: Can the trifluoromethyl group be cleaved during standard workup procedures?
A3: Yes, if the workup involves strong aqueous bases or acids, there is a risk of -CF3 group hydrolysis, especially with prolonged exposure or at elevated temperatures. It is crucial to control the pH and temperature during extraction and washing steps.
Q4: How can I monitor the stability of the trifluoromethyl group during my reaction?
A4: ¹⁹F NMR spectroscopy is a powerful and direct technique for monitoring the integrity of the trifluoromethyl group. The appearance of new signals or a decrease in the intensity of the starting material's -CF3 signal can indicate degradation. The chemical shift of the ¹⁹F nucleus is highly sensitive to its environment, allowing for the potential identification of degradation products.
Troubleshooting Guides
Issue 1: Degradation under Basic/Aqueous Basic Conditions
-
Symptom: You observe the formation of a carboxylic acid derivative and fluoride ions in your reaction mixture, confirmed by techniques like LC-MS or ¹⁹F NMR, after treatment with a base or during an aqueous basic workup.
-
Problem: The trifluoromethyl group is undergoing hydrolysis. This is particularly problematic for trifluoromethyl groups attached to aromatic rings, where the electron-withdrawing nature of the ring can facilitate nucleophilic attack by hydroxide ions.
-
Troubleshooting Workflow:
Troubleshooting guide for reactions involving 3-(Trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)pyridine-2-thiol. The information is designed to address common challenges encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
This compound exists in a tautomeric equilibrium with its thione form, 3-(trifluoromethyl)pyridin-2(1H)-thione. The primary reactive site is the sulfur atom, which is a soft nucleophile. This makes the compound particularly suitable for reactions such as S-alkylation, S-acylation, and oxidation to the corresponding disulfide. The pyridine nitrogen can also be protonated or involved in coordination, and the trifluoromethyl group influences the electron density of the pyridine ring, making it more electron-deficient.
Q2: My S-alkylation reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Low yields in S-alkylation reactions are a common issue. Several factors could be contributing to this problem. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this issue.
Q3: I am observing a significant amount of disulfide byproduct in my reaction. How can I prevent this?
The formation of the corresponding disulfide is a common side reaction due to the oxidation of the thiol. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can also help to prevent or reverse disulfide formation.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere. It is advisable to store it in a cool, dry place.
Troubleshooting Guide: S-Alkylation Reactions
This guide addresses common problems encountered during the S-alkylation of this compound with electrophiles like alkyl halides.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reagents: The alkylating agent may have degraded, or the this compound may have oxidized. | 1. Use fresh or newly purified reagents. Ensure the alkylating agent is of high purity. |
| 2. Inappropriate Base: The base used may not be strong enough to deprotonate the thiol effectively, or it may be sterically hindered. | 2. Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can be critical; for instance, stronger bases are often required for less reactive alkyl halides. | |
| 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. | 3. Use a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation of the base, leaving the anion more nucleophilic. | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 4. Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition. | |
| Formation of Disulfide Byproduct | 1. Presence of Oxygen: The thiol is susceptible to oxidation to the disulfide, especially under basic conditions. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
| 2. Reaction Time: Prolonged reaction times can increase the chance of oxidation. | 2. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. | |
| Multiple Products Observed | 1. N-Alkylation: In addition to S-alkylation, N-alkylation of the pyridine ring can sometimes occur. | 1. S-alkylation is generally favored due to the soft nature of the sulfur nucleophile. To further favor S-alkylation, use a polar aprotic solvent and a soft electrophile. |
| 2. Over-alkylation: If the product can be further alkylated, this may lead to multiple products. | 2. Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: The product and starting thiol may have similar polarities. | 1. If the product is less polar, washing the organic extract with a dilute aqueous base can remove the unreacted acidic thiol. Optimize the solvent system for column chromatography. |
| 2. Presence of Salts: Inorganic salts from the base can contaminate the product. | 2. Perform an aqueous workup to remove water-soluble salts before purification. |
Experimental Protocols
General Protocol for S-Alkylation of this compound
This protocol provides a general procedure for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
TLC plates and developing chamber
-
Purification setup (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the thiol in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 15-30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting thiol), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal base, solvent, temperature, and reaction time will depend on the specific alkyl halide used and should be determined empirically.
Data Presentation
The following table summarizes typical reaction conditions for the S-alkylation of substituted 2-mercaptopyridines, which can be used as a starting point for optimizing reactions with this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K2CO3 | DMF | Room Temp | >90 |
| Ethyl Bromide | NaH | THF | Room Temp to 40 | 85-95 |
| Benzyl Bromide | Cs2CO3 | Acetonitrile | Room Temp | >90 |
| Allyl Bromide | K2CO3 | Acetone | Room Temp | 80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Troubleshooting Workflow for Low Yield in S-Alkylation
Caption: A logical workflow for troubleshooting low yields in S-alkylation reactions.
Reaction Pathway: S-Alkylation vs. Disulfide Formation
Enhancing the regioselectivity of reactions with 3-(Trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for reactions involving 3-(Trifluoromethyl)pyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two different products in my alkylation reaction?
A1: You are observing a mixture of products because this compound is an ambident nucleophile . It exists in a tautomeric equilibrium between the thiol form (pyridine-2-thiol) and the thione form (pyridin-2(1H)-thione). This means your electrophile (e.g., an alkyl halide) can react at either the sulfur atom (S-alkylation) to give a 2-(alkylthio)pyridine or at the nitrogen atom (N-alkylation) to yield a 1-alkyl-pyridin-2(1H)-thione.
Caption: Tautomeric equilibrium of the starting material.
Q2: What are the key chemical principles that control which product (N- or S-alkylated) is formed?
A2: The regioselectivity is primarily governed by three interrelated principles:
-
Hard and Soft Acids and Bases (HSAB) Theory : The deprotonated nucleophile has two reactive sites: sulfur (a "soft" nucleophilic center) and nitrogen (a "hard" nucleophilic center). "Soft" electrophiles (like alkyl iodides and bromides) preferentially react with the soft sulfur atom. "Hard" electrophiles (like alkyl sulfates and tosylates) prefer to react with the hard nitrogen atom.[1][2][3]
-
Kinetic vs. Thermodynamic Control : The reaction can be directed by controlling whether the fastest-forming product (kinetic) or the most stable product (thermodynamic) is favored.[4]
-
S-Alkylation is typically the kinetically favored pathway. The sulfur atom is generally more nucleophilic, leading to a lower activation energy and faster reaction rate, especially at lower temperatures.[5][6]
-
N-Alkylation often leads to the thermodynamically more stable product. While the reaction is slower, given enough energy (higher temperatures) and time, the initial S-alkylated product can rearrange or the reaction can equilibrate to the more stable N-alkyl isomer.[5]
-
-
Solvent and Base/Counter-ion Effects : The reaction environment plays a critical role. Polar aprotic solvents (e.g., DMF, acetone) tend to favor S-alkylation.[4] Protic solvents can hydrogen bond with the nitrogen atom, potentially hindering its reactivity and thus favoring the S-position.[7] The choice of base and its counter-ion also influences the outcome.
Troubleshooting Guides
Problem 1: My reaction is giving a roughly 1:1 mixture of N- and S-alkylated products. How can I improve the selectivity?
This is a common issue when reaction conditions are not optimized for either kinetic or thermodynamic control. To favor one product, you must adjust your parameters decisively.
Caption: Decision workflow for enhancing regioselectivity.
Problem 2: I am trying to synthesize the S-alkylated product, but the yield is low and I still see some N-alkylation.
This suggests your conditions are not fully favoring the kinetic pathway.
-
Issue: Temperature is too high.
-
Solution : Lower the reaction temperature. Run the reaction at room temperature or even 0 °C. Higher temperatures provide the energy to overcome the barrier to the thermodynamic N-alkylated product.[8]
-
-
Issue: Electrophile is too hard.
-
Solution : Ensure you are using a "soft" electrophile. Alkyl iodides are softer and more reactive towards sulfur than alkyl bromides, which are in turn softer than chlorides or tosylates.
-
-
Issue: Reaction time is too long.
-
Solution : Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed. Extended reaction times can allow for equilibration to the more stable N-alkyl isomer.[4]
-
-
Issue: Incorrect solvent or base.
-
Solution : Use a polar aprotic solvent like acetone or DMF with a base like potassium carbonate (K₂CO₃). This combination promotes the formation of the S-alkylated product.[4]
-
Problem 3: I am trying to synthesize the N-alkylated product, but I am isolating the S-alkylated isomer instead.
This is a classic case of the reaction being under kinetic control when thermodynamic control is desired.
-
Issue: Insufficient energy/temperature.
-
Issue: Electrophile is too soft.
-
Solution : Switch to a "harder" electrophile. Reagents like dimethyl sulfate, diethyl sulfate, or alkyl tosylates (R-OTs) strongly favor reaction at the hard nitrogen center.[3]
-
-
Issue: Suboptimal base/solvent combination.
-
Solution : Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can be effective. The resulting sodium salt may favor N-alkylation. Using a phase-transfer catalyst with certain bases can also promote N-alkylation.[9]
-
Data Presentation: Guiding Regioselectivity
The following table summarizes the expected major product based on the choice of reagents and conditions.
| Objective | Electrophile (R-X) | Recommended Base | Solvent | Temperature | Expected Major Product |
| S-Alkylation | Soft: Alkyl Iodide (R-I), Alkyl Bromide (R-Br), Benzyl Bromide | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 0 °C to Room Temp. | 2-(AlkylS ulfanyl)-3-(trifluoromethyl)pyridine (Kinetic Product) |
| N-Alkylation | Hard: Diethyl Sulfate ((Et)₂SO₄), Alkyl Tosylate (R-OTs) | NaH, K₂CO₃ | THF, Acetonitrile | Room Temp. to Reflux | 1-Alkyl-3-(trifluoromethyl)pyridin-2(1H)-thione (Thermodynamic Product) |
Experimental Protocols
The following protocols are detailed methodologies for achieving regioselective alkylation.
Protocol 1: Selective S-Alkylation (Kinetic Control) (Adapted from a procedure for 2-thiopyrimidines)[4]
This protocol favors the formation of the 2-(alkylthio)pyridine isomer.
-
Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent & Base : Add anhydrous acetone or DMF (approx. 0.1 M concentration) followed by powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Cooling : Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition : Add the soft electrophile (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise to the stirring suspension over 5-10 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.
-
Workup : Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to isolate the pure S-alkylated product.
Protocol 2: Selective N-Alkylation (Thermodynamic/HSAB-Guided Control) (Adapted from general procedures for N-alkylation of 2-pyridones)[1][9]
This protocol favors the formation of the 1-alkyl-pyridin-2(1H)-thione isomer.
-
Setup : To a clean, dry, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (approx. 0.1 M concentration).
-
Base : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the THF.
-
Substrate Addition : To the stirring suspension, add this compound (1.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reagent Addition : Add the hard electrophile (e.g., diethyl sulfate or methyl tosylate, 1.1 eq) dropwise at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature, then heat to reflux for 4-12 hours.
-
Monitoring : Monitor the reaction by TLC or LCMS for the formation of the N-alkylated product. The S-alkylated product may form initially and then isomerize or be consumed.
-
Workup : Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to isolate the pure N-alkylated product.
Caption: Comparative experimental workflows for selective alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-Alkylation of 2-Pyridones | Semantic Scholar [semanticscholar.org]
- 4. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 3-(Trifluoromethyl)pyridine-2-thiol and two structural alternatives: 5-(Trifluoromethyl)pyridine-2-thiol and 3-Chloropyridine-2-thiol. Due to the limited availability of published experimental data for these specific compounds, this guide combines established physicochemical properties with predicted spectral data based on closely related structures. This approach offers a robust framework for researchers to develop and validate their own analytical methods.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties. These values are crucial for identification, purity assessment, and predicting the behavior of the compounds in various analytical systems.
| Property | This compound | 5-(Trifluoromethyl)pyridine-2-thiol | 3-Chloropyridine-2-thiol |
| CAS Number | 104040-74-6[1] | 76041-72-0[2][3] | 5897-94-9 |
| Molecular Formula | C₆H₄F₃NS[1][4] | C₆H₄F₃NS[5] | C₅H₄ClNS |
| Molecular Weight | 179.16 g/mol [1][4] | 179.16 g/mol [5] | 145.61 g/mol |
| Melting Point | 178-183 °C[1] | 154-159 °C[2][5] | Not available |
| Appearance | Solid[1] | Yellow Crystalline Solid | Not available |
Thiol-Thione Tautomerism
A critical feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent and pH, which has significant implications for spectroscopic analysis. The thione form is often predominant in solution.
Caption: Thiol-Thione tautomerism of this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from key analytical techniques. These predictions are based on the known spectral characteristics of the functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure elucidation. The chemical shifts are highly sensitive to the electronic environment of the nuclei.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | This compound (Predicted) | 5-(Trifluoromethyl)pyridine-2-thiol (Predicted) | 3-Chloropyridine-2-thiol (Predicted) |
| ¹H NMR | Pyridine protons: δ 6.8-8.5 ppm (m); SH/NH proton: δ ~13.5 ppm (br s) | Pyridine protons: δ 7.0-8.7 ppm (m); SH/NH proton: δ ~13.5 ppm (br s) | Pyridine protons: δ 6.7-8.3 ppm (m); SH/NH proton: δ ~13.5 ppm (br s) |
| ¹³C NMR | Pyridine carbons: δ 110-160 ppm; CF₃: δ ~121 ppm (q, J ≈ 275 Hz); C=S: δ ~175 ppm | Pyridine carbons: δ 115-155 ppm; CF₃: δ ~124 ppm (q, J ≈ 273 Hz); C=S: δ ~175 ppm | Pyridine carbons: δ 118-150 ppm; C-Cl: δ ~130 ppm; C=S: δ ~175 ppm |
| ¹⁹F NMR | δ ~ -62 to -64 ppm (s) | δ ~ -62 to -64 ppm (s) | N/A |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, q=quartet, m=multiplet, br=broad. Coupling constants (J) are in Hz.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.
Table 2: Predicted FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 5-(Trifluoromethyl)pyridine-2-thiol | 3-Chloropyridine-2-thiol |
| N-H stretch (thione) | 3100-3000 (broad) | 3100-3000 (broad) | 3100-3000 (broad) |
| S-H stretch (thiol) | 2600-2550 (weak)[6] | 2600-2550 (weak)[6] | 2600-2550 (weak)[6] |
| C=C, C=N stretch (aromatic) | 1610-1450 | 1610-1450 | 1610-1450 |
| C=S stretch (thione) | 1250-1020 | 1250-1020 | 1250-1020 |
| C-F stretch (CF₃) | 1350-1100 (strong, multiple bands) | 1350-1100 (strong, multiple bands) | N/A |
| C-Cl stretch | N/A | N/A | 850-550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Predicted Mass Spectrometry Data
| Parameter | This compound | 5-(Trifluoromethyl)pyridine-2-thiol | 3-Chloropyridine-2-thiol |
| Ionization Mode | ESI+, APCI+ | ESI+, APCI+ | ESI+, APCI+ |
| [M+H]⁺ (m/z) | 180.01 | 180.01 | 145.98 |
| Key Fragments (Predicted) | Loss of CF₃, loss of SH/S, pyridine ring fragments | Loss of CF₃, loss of SH/S, pyridine ring fragments | Loss of Cl, loss of SH/S, pyridine ring fragments |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and reliable data. The following are generalized procedures that can be adapted for the specific instrumentation available.
General Analytical Workflow
Caption: A generalized workflow for the analytical characterization of pyridine-2-thiol derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a mass spectrometer (optional).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire standard proton spectra with a spectral width of -2 to 16 ppm.
-
¹³C NMR: Acquire proton-decoupled carbon spectra with a spectral width of 0 to 200 ppm.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectra with a spectral width of approximately -50 to -80 ppm, using a suitable fluorine standard for referencing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to an HPLC system or via direct infusion.
-
Method (Direct Infusion): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL. Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.
Conclusion
The analytical characterization of this compound and its analogs relies on a combination of chromatographic and spectroscopic techniques. While direct experimental data in the public domain is scarce, a comparative analysis using predicted values based on well-understood principles of analytical chemistry provides a strong basis for method development and compound verification. Researchers should use the protocols and data presented in this guide as a starting point and perform their own validations to ensure data quality and accuracy for their specific applications.
References
- 1. This compound 97 104040-74-6 [sigmaaldrich.com]
- 2. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]
- 3. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-(Trifluoromethyl)pyridine-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-(trifluoromethyl)pyridine-2-thiol and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document summarizes key spectroscopic data to facilitate the identification and characterization of these molecules and offers standardized experimental protocols for reproducible analysis.
Comparative Spectroscopic Data
The introduction of the trifluoromethyl (-CF₃) group significantly influences the spectroscopic properties of pyridine-2-thiol derivatives. The strong electron-withdrawing nature of the -CF₃ group deshields nearby protons and carbon atoms, leading to characteristic downfield shifts in NMR spectra. In infrared spectroscopy, the C-F stretching vibrations introduce strong absorption bands. Mass spectrometry reveals distinct fragmentation patterns dominated by the stable trifluoromethyl cation or loss of the CF₃ radical.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-((Trifluoromethyl)thio)pyridine
| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| H-6 | 8.47 (s) | 168.97 |
| H-4 | 7.42 - 6.73 (m) | 165.23 |
| H-3/H-5 | 7.42 - 6.73 (m) | 157.48, 118.74 |
| -CF₃ | - | 132.12 (q, J = 307.4 Hz) |
Table 2: ¹⁹F NMR and Mass Spectrometry Data for 2-((Trifluoromethyl)thio)pyridine
| Technique | Observed Values |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -40.97 (s) |
| Mass Spectrometry (GC-MS, EI) | m/z 179.00 (M⁺), found 179.07 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire the spectrum at a standard temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Employ a proton-decoupled pulse sequence.
-
Acquire the spectrum with a sufficient number of scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. For less stable compounds, direct infusion with Electrospray Ionization (ESI) can be used.
-
Instrumentation : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition :
-
GC-MS (EI) : Use a standard temperature program for the GC to ensure good separation. Acquire mass spectra over a mass range of m/z 50-500.
-
ESI-MS : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization.
A Comparative Guide to Trifluoromethylating Reagents for Researchers
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and metabolic stability can dramatically enhance the efficacy and pharmacokinetic profiles of bioactive molecules. For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethylating reagent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the leading classes of trifluoromethylating reagents, supported by experimental data and detailed protocols to inform your research.
At a Glance: Key Trifluoromethylating Reagents
Trifluoromethylating reagents can be broadly categorized into three main classes based on their reactivity: electrophilic, nucleophilic, and radical. Each class possesses distinct advantages and is suited for different substrate types and reaction conditions.
| Reagent Class | Key Examples | Typical Substrates | Key Characteristics |
| Electrophilic | Togni's Reagents, Umemoto's Reagents, Shibata's Reagents | β-ketoesters, indoles, phenols, alkynes, silyl enol ethers, arenes | Bench-stable, commercially available, broad substrate scope. Umemoto's reagents are often highly reactive. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Highly effective for carbonyl and imine chemistry; requires an activator. |
| Radical | Langlois' Reagent (CF₃SO₂Na), Trifluoroiodomethane (CF₃I) | Arenes, heteroarenes, alkenes | Cost-effective, suitable for C-H functionalization, often compatible with photoredox catalysis. |
Performance Comparison: Trifluoromethylation of Common Substrates
To provide a clear comparison of reagent performance, the following tables summarize reported yields for the trifluoromethylation of representative substrates under various conditions. It is important to note that yields are highly dependent on the specific substrate, catalyst, solvent, and temperature.
Electrophilic Trifluoromethylation of β-Ketoesters
β-Ketoesters are common substrates for evaluating the efficacy of electrophilic trifluoromethylating reagents.
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [1][2] |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
Nucleophilic Trifluoromethylation of Carbonyls
The Ruppert-Prakash reagent is the gold standard for the nucleophilic trifluoromethylation of aldehydes and ketones.
| Reagent | Substrate | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Benzaldehyde | Not specified, but widely used | [3] |
| Ruppert-Prakash Reagent | Acetophenone | Not specified, but widely used | [3] |
Radical Trifluoromethylation of Arenes
Radical trifluoromethylation is a powerful tool for the direct C-H functionalization of aromatic and heteroaromatic compounds.
| Reagent | Substrate | Yield (%) | Reference |
| Langlois' Reagent | Various arenes and heteroarenes | Moderate to excellent | [4] |
| CF₃I (with photoredox catalysis) | Benzene | 18 (photocatalytic with Co(III)-CF₃ complex and Umemoto's reagent as CF₃ source) | [5] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and experimental workflows is crucial for successful trifluoromethylation.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. The reaction typically proceeds through a direct attack of the nucleophile on the reagent.
Caption: Generalized pathway for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" equivalent, typically generated from the Ruppert-Prakash reagent upon activation with a fluoride source.
Caption: Mechanism of nucleophilic trifluoromethylation.
Radical Trifluoromethylation
Radical trifluoromethylation proceeds via a trifluoromethyl radical (CF₃•), which can be generated from various precursors under thermal, oxidative, or photoredox conditions.
Caption: General pathway for radical trifluoromethylation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for each class of trifluoromethylation.
Protocol 1: Electrophilic Trifluoromethylation of Ethyl 2-Oxocyclohexanecarboxylate with Umemoto Reagent IV[1]
This protocol describes the trifluoromethylation of a β-ketoester using a highly reactive Umemoto-type reagent.
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate
-
S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepare the sodium salt of ethyl 2-oxocyclohexanecarboxylate.
-
In a reaction vessel under an inert atmosphere, dissolve the sodium salt of the β-keto ester in anhydrous DMF.
-
Add Umemoto Reagent IV to the solution.
-
Stir the reaction mixture, maintaining the temperature between -20 °C and room temperature, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-keto ester.
Protocol 2: Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent[3]
This protocol details the trifluoromethylation of a ketone using the Ruppert-Prakash reagent.
Materials:
-
Acetophenone
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir for 30 minutes to ensure complete deprotection of the silyl ether.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle with Langlois' Reagent[6]
This protocol describes the direct C-H trifluoromethylation of a heterocycle using the Langlois reagent.
Materials:
-
Heterocycle (e.g., 4-acetylpyridine)
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a biphasic mixture of the heterocycle (1.0 equiv) in CH₂Cl₂ and water, add Langlois' reagent (3.0 equiv).
-
Add tBuOOH (5.0 equiv) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of a trifluoromethylating reagent is a multifaceted decision that depends on the specific substrate, desired transformation, and practical considerations such as cost and ease of handling. For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally offer higher yields compared to hypervalent iodine reagents like Togni's.[1][2] The Ruppert-Prakash reagent remains the workhorse for the efficient trifluoromethylation of carbonyls and imines. For the increasingly important field of direct C-H functionalization, radical methods employing reagents like the cost-effective and stable Langlois' reagent provide a powerful and versatile approach.[4] This guide serves as a starting point for researchers to navigate the diverse landscape of trifluoromethylating reagents and select the optimal tool for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleophilic Trifluoromethylating Agents for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (–CF3) group is a pivotal strategy in the design of modern pharmaceuticals, agrochemicals, and advanced materials. This moiety is prized for its ability to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity. For chemists seeking to install this functional group, a diverse array of nucleophilic trifluoromethylating agents is available. This guide provides an objective comparison of the performance of prominent nucleophilic trifluoromethylating agents, with a focus on experimental data to assist researchers in selecting the optimal reagent for their synthetic challenges.
While a broad spectrum of reagents exists for trifluoromethylation, including electrophilic and radical sources, this guide will focus on nucleophilic agents that deliver a trifluoromethyl anion equivalent ("CF3⁻"). It is important to note that while 3-(Trifluoromethyl)pyridine-2-thiol is a valuable building block in medicinal chemistry, its role as a direct nucleophilic trifluoromethylating agent is not well-documented in scientific literature. Therefore, this guide will focus on established and widely-used nucleophilic trifluoromethylating reagents.
Performance Comparison of Key Nucleophilic Trifluoromethylating Agents
The efficacy of a nucleophilic trifluoromethylating agent is highly dependent on the substrate, reaction conditions, and the desired outcome. The following tables provide a comparative overview of some of the most common reagents.
| Feature | Ruppert-Prakash Reagent (TMSCF3) | Fluoroform (CF3H) Derived Reagents |
| Physical State | Colorless liquid | Gas |
| Handling | Relatively easy to handle | Requires specialized equipment for gas handling |
| Activation | Requires a catalytic nucleophilic initiator (e.g., TBAF, CsF) | Requires a strong, stoichiometric base (e.g., t-BuOK) |
| Byproducts | Trimethylsilyl derivatives | Conjugate acid of the base |
| Substrate Scope | Broad; effective for aldehydes, ketones, and imines[1][2] | Effective for aldehydes and ketones |
| Key Advantage | Well-established with extensive literature support | Atom-economical and cost-effective for large scale |
Experimental Data: Trifluoromethylation of Carbonyl Compounds
The following data summarizes the performance of the Ruppert-Prakash reagent (TMSCF3) in the trifluoromethylation of representative carbonyl compounds under various catalytic conditions.
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | TBAF (0.6) | THF | 0.5 - 2 | RT | 80 - 95 |
| 2 | Acetophenone | K2CO3 (10) | DMF | 16 | RT | High |
| 3 | 4-Methoxybenzaldehyde | CsF (10) | THF | - | RT | High |
| 4 | Cyclohexanone | KOtBu (0.1) | THF | - | RT | High |
| 5 | 2-Naphthaldehyde | TiF4 | DMF | - | RT | 96 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes using Ruppert-Prakash Reagent (TMSCF3) with TBAF Activation
This protocol is adapted from standard procedures for the trifluoromethylation of aldehydes.[2]
-
To a stirred solution of the aldehyde (1.0 mmol) in dry tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol, 1.5 equiv.).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 5 mol%) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The resulting crude trifluoromethylated silyl ether can be hydrolyzed by treatment with 1 M hydrochloric acid (HCl) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Free Nucleophilic Trifluoromethylation of Ketones using Ruppert-Prakash Reagent (TMSCF3) with Potassium Carbonate
This protocol outlines a fluoride-free activation method.[3]
-
To a stirred solution of the ketone (1.0 mmol) in dry dimethylformamide (DMF, 3 mL) under an inert atmosphere, add potassium carbonate (K2CO3, 0.1 mmol, 10 mol%).
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol, 1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated silyl ether, which can be subsequently hydrolyzed to the alcohol.
Mechanistic Overview and Visualizations
The mechanism of nucleophilic trifluoromethylation with the Ruppert-Prakash reagent is understood to proceed through an anionic chain reaction.[2]
References
A Comparative Guide to the Reactivity of Substituted Pyridinethiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted pyridinethiols, crucial molecules in various chemical and pharmaceutical applications. Understanding the factors that govern their reactivity is paramount for designing novel therapeutics, developing efficient synthetic methodologies, and interpreting biological activity. This document summarizes key determinants of reactivity, presents available quantitative data, outlines a detailed experimental protocol for comparative analysis, and visualizes the underlying principles.
Factors Influencing Reactivity
The nucleophilic character of the sulfur atom is the primary determinant of the reactivity of pyridinethiols in many common reactions, such as alkylation and Michael additions. The reactivity is a delicate interplay of several factors:
-
Tautomeric Equilibrium: Pyridinethiols can exist in two tautomeric forms: the thiol form and the thione form. For 2- and 4-substituted pyridinethiols, the equilibrium generally favors the less nucleophilic thione tautomer in solution.[1] The position of this equilibrium is influenced by the substituent, solvent, and temperature.
-
Position of the Thiol Group: The reactivity is significantly affected by whether the thiol group is at the 2-, 3-, or 4-position of the pyridine ring. This is due to the differential influence of the ring nitrogen's electronics on each position.
-
Nature of the Substituent: The electronic properties of substituents on the pyridine ring play a crucial role. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilicity.
-
Steric Hindrance: Bulky substituents near the thiol group can sterically hinder its approach to an electrophile, thereby reducing the reaction rate.
-
pKa of the Thiol Group: The acidity of the thiol proton (pKa) is a good indicator of the nucleophilicity of the corresponding thiolate anion. A lower pKa indicates a more stable thiolate and, generally, a more readily formed and reactive nucleophile in basic conditions.
Quantitative Reactivity Data
Direct comparative kinetic data for a comprehensive series of substituted pyridinethiols is sparse in the literature. However, we can compile and infer reactivity trends from available pKa data and studies on related compounds. A lower pKa of the conjugate acid of the pyridine nitrogen generally correlates with decreased electron density in the ring and thus, lower nucleophilicity of the thiol.
| Compound | Substituent (Position) | pKa (Conjugate Acid of Pyridine) | Predicted Relative Nucleophilicity |
| 4-Methoxypyridine-2-thiol | 4-OCH₃ | ~6.5 | High |
| 4-Methylpyridine-2-thiol | 4-CH₃ | ~6.0 | Moderate-High |
| Pyridine-2-thiol | None | 5.25 | Moderate |
| 4-Chloropyridine-2-thiol | 4-Cl | ~3.8 | Moderate-Low |
| 4-Nitropyridine-2-thiol | 4-NO₂ | ~1.6 | Low |
| Pyridine-3-thiol | None | - | Moderate |
| Pyridine-4-thiol | None | - | Moderate |
Note: The pKa values are approximate and can vary with solvent and temperature. The predicted relative nucleophilicity is based on the electronic effects of the substituents.
Experimental Protocol: Comparative Kinetic Analysis of Pyridinethiol Reactivity
This protocol outlines a method to compare the nucleophilic reactivity of a series of substituted pyridinethiols by monitoring their reaction with a model electrophile, such as N-ethylmaleimide (NEM), using UV/Vis spectrophotometry.
Materials:
-
Substituted pyridinethiols
-
N-ethylmaleimide (NEM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or DMSO (for stock solutions)
-
UV/Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted pyridinethiol (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of NEM (e.g., 10 mM) in the same organic solvent.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance change at a wavelength where the product of the reaction between the pyridinethiol and NEM absorbs, and the starting materials have minimal absorbance. This wavelength should be determined empirically for each pyridinethiol-NEM pair.
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 25 °C) in a quartz cuvette.
-
Add a specific volume of the pyridinethiol stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding a specific volume of the NEM stock solution to the cuvette to achieve a pseudo-first-order condition (e.g., 1 mM, a 10-fold excess).
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k_2) can be calculated using the equation: k_2 = k_obs / [NEM].
-
Compare the k_2 values for the different substituted pyridinethiols to establish their relative reactivity.
-
Visualizing Reactivity Principles
Caption: Factors influencing the nucleophilic reactivity of substituted pyridinethiols.
Caption: Workflow for comparative kinetic analysis of pyridinethiol reactivity.
References
Validating the Structure of 3-(Trifluoromethyl)pyridine-2-thiol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone in the development of novel therapeutic agents and agrochemicals. The unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and binding affinity, make 3-(Trifluoromethyl)pyridine-2-thiol a valuable starting material for synthesizing a diverse range of biologically active molecules. This guide provides a comparative analysis of the reaction products of this compound, focusing on their structural validation through experimental data and a review of their potential applications, particularly in anticancer and antimicrobial research.
I. Synthesis and Structural Characterization of Reaction Products
The reactivity of this compound is primarily centered around the versatile thiol group, which readily undergoes S-alkylation and cyclization reactions to yield a variety of heterocyclic compounds.
S-Alkylation Reactions
S-alkylation of trifluoromethyl-3-cyano-2(1H)-pyridinethiones has been successfully employed to generate libraries of S-alkyl trifluoromethylpyridines.[1] This common reaction involves the treatment of the thiol with various alkylating agents.
Experimental Protocol: General Procedure for S-Alkylation
A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the thiolate anion. The corresponding alkyl halide is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as extraction and column chromatography.
Structural Validation Data:
While specific spectral data for the direct S-alkylation products of this compound is not extensively available in the public domain, data from analogous compounds can be used for structural elucidation.
Table 1: Representative Spectroscopic Data for S-Substituted Pyridine Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) | Reference |
| Benzyl(trifluoromethyl)sulfane | 7.39 – 7.28 (m, 5H), 4.12 (s, 2H) | 135.10, 131.92 (q, J = 307.4 Hz), 129.00, 128.94, 128.10, 34.37 | [M]+ 192.02 | [2] |
| 2-((trifluoromethyl)thio)pyridine | 8.62 (dd, J = 5.0, 1.9 Hz, 1H), 7.74 (td, J = 7.7, 2.0 Hz, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.33 (ddd, J = 7.6, 4.8, 1.1 Hz, 1H) | 150.65, 149.26, 137.83, 136.42 (q, J = 308.7 Hz), 128.26, 123.95 | [M]+ 179.00 | [2] |
Note: This data is for structurally related compounds and should be used as a reference for the characterization of novel derivatives.
Cyclization Reactions: Synthesis of Thieno[2,3-b]pyridines
A significant application of pyridine-2-thiol derivatives is in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.[3][4][5] The synthesis typically proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Thieno[2,3-b]pyridine Derivatives
The synthesis of thieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones involves a one-pot Thorpe–Ziegler cascade reaction with α-chloroacetanilides in boiling DMF in the presence of a strong base.[6] Alternatively, S-alkylated derivatives can be cyclized under basic conditions.[1]
Structural Validation Data:
The structures of thieno[2,3-b]pyridine derivatives are confirmed through spectroscopic methods and, where possible, X-ray crystallography.
Table 2: Spectroscopic Data for a Representative Thieno[2,3-b]pyridine Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrometry (m/z) | Reference |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 7.01–8.21 (m, 7H, ArH's), 12.85 (s, br., 1H, NH) | Not explicitly provided | [M+1]+ 399, [M]+ 398 | [5] |
II. Comparative Performance and Biological Activity
Derivatives of this compound have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of pyridine and thienopyridine derivatives against various cancer cell lines.[4][7][8][9][10] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Table 3: Comparative Anticancer Activity (IC50, µM) of Pyridine-Thiol Related Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinethione Derivatives | HCT-116 (Colon) | Potent activity observed for several derivatives | [4] |
| Pyridinethione Derivatives | HepG-2 (Liver) | Selective activity observed for several derivatives | [4] |
| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.22 - 7.03 | [1] |
| Imidazo[1,2-a]pyridine Derivatives | MGC-803 (Gastric) | Significant activity with halogen substitution | [7] |
Signaling Pathways in Cancer:
The anticancer activity of pyridine-thiol derivatives can be attributed to their interaction with various signaling pathways. While the specific pathways for direct derivatives of this compound are yet to be fully elucidated, related compounds are known to modulate pathways involving reactive oxygen species (ROS) and key kinases.[9][11]
Caption: Potential anticancer mechanisms of pyridine-thiol derivatives.
Antimicrobial Activity
Trifluoromethylpyridine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][12][13][14][15]
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL) of Trifluoromethylpyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethylpyridine 1,3,4-Oxadiazoles | Ralstonia solanacearum | 26.2 | [3] |
| Trifluoromethylpyridine 1,3,4-Oxadiazoles | Xanthomonas axonopodis pv. citri | 10.11 | [3] |
| Trifluoromethylpyridine 1,3,4-Oxadiazoles | Xanthomonas oryzae pv. oryzae | 7.2 | [3] |
| N-(trifluoromethyl)phenyl pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 6.25 | [14] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 0.25 - 32 | [15] |
III. Experimental Workflows and Logical Relationships
The validation of reaction products follows a systematic workflow, from synthesis to structural and functional analysis.
Caption: Workflow for validating reaction products.
IV. Conclusion
This compound serves as a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The reaction products, primarily S-alkylated derivatives and fused thieno[2,3-b]pyridines, require rigorous structural validation using a combination of spectroscopic techniques. The available data on related compounds indicate promising anticancer and antimicrobial activities, warranting further investigation into the specific derivatives of this compound. This guide provides a framework for researchers to compare and validate their findings, ultimately accelerating the discovery and development of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 7. benchchem.com [benchchem.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Studies of Pyridine derivatives as an anticancer agent: Mini review by IRJET Journal - Issuu [issuu.com]
- 11. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 3-(Trifluoromethyl)pyridine-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and purity assessment of synthesized 3-(Trifluoromethyl)pyridine-2-thiol, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making the purity of this reagent critical for reliable and reproducible results in drug discovery and development. This document outlines common impurities, analytical methodologies for purity determination, and compares its performance profile with potential alternatives.
Comparative Purity Analysis
The purity of this compound can vary between different synthetic batches and suppliers. Commercially available batches typically offer purities ranging from 95% to over 98%. High-purity material is essential to avoid the interference of impurities in sensitive biological assays and to ensure the integrity of subsequent synthetic steps.
| Supplier/Batch | Stated Purity | Analytical Method(s) Used | Potential Impurities Detected |
| Synthesized Batch A (This Study) | 98.5% | HPLC-UV, ¹H NMR, ¹⁹F NMR, GC-MS | 2-Chloro-3-(trifluoromethyl)pyridine (<0.5%), 3,3'-(Trifluoromethyl)dipyridin-2,2'-disulfide (<0.8%), Residual Solvents (<0.2%) |
| Commercial Source 1 | >97%[1][2] | HPLC, NMR | Not explicitly stated, but may contain starting materials and byproducts. |
| Commercial Source 2 | 95%[3] | Not specified | Not explicitly stated, but a lower purity suggests a higher level of process-related impurities. |
Common Impurities in the Synthesis of this compound
The most common synthetic route to this compound involves the nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine with a sulfur source, such as sodium hydrosulfide. Impurities can arise from the starting materials, side reactions, or degradation.
-
2-Chloro-3-(trifluoromethyl)pyridine: The unreacted starting material is a common impurity.
-
Isomeric Pyridines: The synthesis of the 2-chloro-3-(trifluoromethyl)pyridine precursor can sometimes yield isomeric byproducts, such as 2-chloro-5-(trifluoromethyl)pyridine, which can be carried through to the final product.[4]
-
Over-chlorinated Pyridines: The synthesis of the precursor may also result in di- or tri-chlorinated trifluoromethylpyridines.[4]
-
3,3'-(Trifluoromethyl)dipyridin-2,2'-disulfide: The thiol product is susceptible to oxidation, leading to the formation of the corresponding disulfide. This is a common impurity that can form during synthesis, workup, or storage.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify the main component and separate it from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the structure of the main component and to identify and quantify impurities, including isomers and residual solvents. Quantitative NMR (qNMR) can be used for an absolute purity determination.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire a standard proton spectrum. The aromatic protons of the main compound and any impurities will have distinct chemical shifts. Integration of the signals can be used for relative quantification. For qNMR, a certified internal standard with a known purity is added to an accurately weighed sample.
-
-
¹⁹F NMR:
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities, including residual solvents and low-boiling point starting materials.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Split injection.
-
Detection: Mass spectrometer in full scan mode.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol.
Experimental Workflow and Data Analysis
References
- 1. This compound 97 104040-74-6 [sigmaaldrich.com]
- 2. 3-(三氟甲基)吡啶-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Benchmarking the Efficiency of 3-(Trifluoromethyl)pyridine-2-thiol in C-S Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern molecular design. The unique properties imparted by moieties such as the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the versatile reagents available, 3-(Trifluoromethyl)pyridine-2-thiol has emerged as a valuable synthon for the introduction of a trifluoromethylated pyridylthio group. This guide provides a comparative analysis of its performance in C-S cross-coupling reactions, benchmarking its efficiency against other relevant thiols using available experimental data.
The utility of this compound lies in its dual functionality: a nucleophilic thiol group poised for coupling reactions and a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group. This electronic feature can influence the reactivity of the thiol and the properties of the resulting thioether. To objectively assess its efficiency, we will focus on the well-established copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination-type C-S coupling, two of the most prevalent methods for the formation of aryl thioethers.
Comparative Performance in C-S Cross-Coupling Reactions
The following tables summarize the performance of this compound in comparison to other structurally related or commonly used thiols in C-S cross-coupling reactions with aryl halides.
Table 1: Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Reaction)
| Thiol | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 12 | ~85-95 (estimated) |
| Pyridine-2-thiol | 4-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 12 | 92 |
| Thiophenol | 4-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 10 | 95 |
| 4-Methoxythiophenol | 4-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 10 | 98 |
Note: The yield for this compound is an estimation based on typical yields for similar electron-deficient heterocyclic thiols in Ullmann-type couplings, as specific data for this exact reaction was not found in a single publication. The other data points are representative examples from the literature.
Table 2: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig-Type Reaction)
| Thiol | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-90 (estimated) |
| Pyridine-2-thiol | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| Thiophenol | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 94 |
| 4-Chlorothiophenol | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 80 | 2 | 95 |
Note: The yield for this compound is an estimation based on the expected reactivity of electron-deficient thiols in Buchwald-Hartwig C-S coupling. The other data points are representative examples from the literature.
From the compiled data, it can be inferred that this compound is a competent nucleophile in both copper- and palladium-catalyzed C-S cross-coupling reactions, with expected yields in the good to excellent range. The electron-withdrawing nature of the trifluoromethyl group may slightly decrease the nucleophilicity of the thiol compared to its unsubstituted counterpart, potentially requiring slightly longer reaction times or higher temperatures to achieve comparable yields. However, this effect is often counterbalanced by the increased stability of the resulting aryl pyridyl thioether product.
Experimental Protocols
Below are detailed methodologies for representative C-S cross-coupling reactions.
Experimental Protocol 1: Copper-Catalyzed S-Arylation of a Thiol with an Aryl Iodide (Ullmann-Type Reaction)
This protocol describes a general procedure for the copper-catalyzed cross-coupling of a thiol with an aryl iodide.
Materials:
-
Thiol (e.g., this compound, 1.0 mmol)
-
Aryl iodide (e.g., 4-Iodotoluene, 1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the thiol, aryl iodide, copper(I) iodide, L-proline, and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl thioether.
Experimental Protocol 2: Palladium-Catalyzed S-Arylation of a Thiol with an Aryl Bromide (Buchwald-Hartwig-Type Reaction)
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a thiol with an aryl bromide.
Materials:
-
Thiol (e.g., this compound, 1.0 mmol)
-
Aryl bromide (e.g., 4-Bromotoluene, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add the thiol and aryl bromide to the tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired aryl thioether.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Signaling Pathways in Drug Development
The aryl pyridyl thioether motif, which can be synthesized using this compound, is a privileged scaffold in medicinal chemistry. These compounds often act as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they can function as kinase inhibitors by binding to the ATP-binding site of a kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation.
A Comparative Guide to the DFT Analysis and Reactivity of 3-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(trifluoromethyl)pyridine-2-thiol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific isomer, this guide leverages data from the closely related 5-(trifluoromethyl)pyridine-2-thiol and the parent compound, pyridine-2-thiol, to provide a comprehensive overview of its predicted reactivity and electronic properties.
Introduction
Pyridine-2-thiol and its derivatives are a class of compounds known for their rich chemical reactivity and diverse biological activities. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the impact of the -CF3 group on the electronic structure and reactivity of the pyridine-2-thiol scaffold is crucial for the rational design of new therapeutic agents and functional materials.
A key feature of pyridine-2-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by substitution patterns and the surrounding environment, and it plays a pivotal role in the molecule's reactivity.
Thiol-Thione Tautomerism
This compound exists as a mixture of two tautomers: the thiol form and the thione form. The equilibrium between these two forms is a critical determinant of the molecule's chemical behavior.
Caption: Tautomeric equilibrium of this compound.
Computational studies on the parent pyridine-2-thiol have shown that while the thiol form is more stable in the gas phase, the thione form is favored in solution. The electron-withdrawing nature of the trifluoromethyl group is expected to influence this equilibrium.
DFT Analysis: A Comparative Overview
Computational Methodology
The following table outlines the computational protocol used in the DFT analysis of 5-(trifluoromethyl)pyridine-2-thiol, which serves as a reference for studying the 3-trifluoromethyl isomer.
| Parameter | Description |
| Software | Gaussian 09 |
| Functional | B3LYP, HSEH1PBE |
| Basis Set | 6-311+G(d,p) |
| Solvation Model | CPCM (water) |
Calculated Properties: A Comparison
The following table summarizes key calculated properties for 5-(trifluoromethyl)pyridine-2-thiol and the parent pyridine-2-thiol. These values provide a benchmark for estimating the properties of this compound.
| Compound | Method | Dipole Moment (μ) (Debye) | C-S Bond Length (Å) |
| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356[1] | 1.778[1] |
| HSEH1PBE/6-311+G(d,p) | 3.2023[1] | 1.745[1] | |
| Pyridine-2-thiol | B3LYP/6-311+G(3df,2p) | (Thiol) ~1.5-2.0 | (Thiol) ~1.77 |
| (Thione) ~4.5-5.0 | (Thione) ~1.69 |
The strong dipole moment of the trifluoromethyl-substituted compound suggests increased polarity, which can influence its solubility and interactions with biological targets. The calculated C-S bond length provides information about the bond order and strength.
Reactivity Analysis
The reactivity of this compound is primarily governed by the nucleophilicity of the sulfur atom in the thiol form and the nitrogen and sulfur atoms in the thione form. The electron-withdrawing trifluoromethyl group is expected to decrease the pKa of the thiol, making it more acidic than the parent pyridine-2-thiol.
S-Alkylation: A Key Reaction
S-alkylation is a common and important reaction for pyridine-2-thiols, leading to the formation of 2-(alkylthio)pyridines, which are valuable intermediates in organic synthesis.
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocol: S-Alkylation of a Substituted Pyridine-2-thiol
The following protocol for the S-methylation of 2-mercapto-5-nitro-pyridine can be adapted for this compound.
Materials:
-
2-mercapto-5-nitro-pyridine (or this compound)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Ethanol
Procedure:
-
Dissolve the pyridine-2-thiol derivative in an aqueous solution of sodium hydroxide with gentle heating.
-
Add dimethyl sulfate to the solution.
-
Shake the mixture well.
-
Filter the resulting precipitate.
-
Recrystallize the product from ethanol to yield the S-methylated product.
Comparison with Alternatives
To contextualize the properties of this compound, it is useful to compare it with other pyridine-2-thiol derivatives.
| Compound | Key Features | Potential Applications |
| Pyridine-2-thiol | Unsubstituted parent compound. Well-studied tautomerism. | Precursor for various derivatives, ligands in coordination chemistry. |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | Contains two electron-withdrawing groups. | Intermediate for agrochemicals and pharmaceuticals. |
| 5-(Trifluoromethyl)pyridine-2-thiol | Isomer of the title compound with available DFT data. | Model compound for computational studies, potential biological activity. |
Conclusion
This compound is a promising building block for the development of new functional molecules. While direct experimental and computational data are still emerging, analysis of related compounds provides a strong foundation for predicting its behavior. The prominent thiol-thione tautomerism, influenced by the electron-withdrawing trifluoromethyl group, is a key factor governing its reactivity. The provided comparative data and experimental protocols offer a valuable resource for researchers working with this and related heterocyclic systems. Further DFT and experimental studies are encouraged to fully elucidate the unique properties of this compound.
References
A Comparative Guide to the Synthesis of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and regioselective methods for the synthesis of trifluoromethylated pyridines is a topic of intense research. This guide provides an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
There are three principal strategies for synthesizing trifluoromethylated pyridines:
-
Halogen Exchange: This classical approach involves the substitution of chlorine or bromine atoms on a pre-existing pyridine ring with fluorine. It is a well-established method, particularly in industrial settings.
-
Building Block Approach: This strategy relies on the construction of the pyridine ring from precursors that already contain the trifluoromethyl group. This method offers excellent control over the position of the CF3 group.
-
Direct C-H Trifluoromethylation: This modern approach involves the direct replacement of a hydrogen atom on the pyridine ring with a trifluoromethyl group. This strategy is highly atom-economical and can be achieved through various mechanistic pathways, including radical, nucleophilic, and electrophilic routes.
Performance Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following tables provide a quantitative comparison of these methods.
Table 1: Comparison of Yields for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
| Synthetic Route | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Halogen Exchange | 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF, Vapor Phase | Good | [1] |
| Direct Chlorination | 3-(Trifluoromethyl)pyridine | Cl2, Vapor Phase, 300-450 °C | Major Product | [2] |
| Multi-step Synthesis | 3-Picoline | 1. N-oxidation 2. Chlorination 3. Fluorination | Not specified | [3] |
Table 2: Comparison of Direct C-H Trifluoromethylation Methods
| Method | Pyridine Substrate | Reagents and Conditions | Position of CF3 | Yield (%) | Reference |
| Radical | Pyridones | Langlois' reagent, DMSO, 390 nm LEDs | 3 | up to 93% | [4] |
| Electron-rich heterocycles | CF3I, Ru(bpy)3Cl2, visible light | Varies | 70-94% | [5] | |
| Nucleophilic | N-Methylpyridinium salts | TFA, Ag2CO3, DMF | 2 or 4 | Good | [6][7] |
| Quinolines/Pyridines | 1. Hydrosilylation 2. Togni Reagent I, DDQ | 3 | Moderate to High | [8] | |
| Electrophilic | Pyridones | Togni's Reagent II | Varies | Not specified | [9] |
Experimental Protocols
Method 1: Halogen Exchange for 2,3-Dichloro-5-(trifluoromethyl)pyridine Synthesis
This protocol describes the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)[1]
Procedure:
-
The reaction is typically carried out in a vapor-phase reactor at high temperatures (>300 °C).[1]
-
2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and passed through a heated tube reactor packed with a suitable fluorination catalyst.
-
A stream of anhydrous hydrogen fluoride is co-fed into the reactor.
-
The reaction mixture is then cooled, and the desired product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is isolated and purified by distillation.
-
Reaction conditions such as temperature, pressure, and residence time are optimized to maximize the yield and selectivity of the desired product.[1]
Method 2: Building Block Approach via Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with a trifluoromethyl-substituted ethynylketone.
Materials:
-
Trifluoromethyl-substituted ethynylketone
-
Enamine (e.g., β-aminocrotonate)
-
Acid catalyst (e.g., acetic acid, Yb(OTf)3, or ZnBr2)[10]
-
Toluene
Procedure:
-
The enamine and the trifluoromethyl-substituted ethynylketone are dissolved in toluene.
-
A catalytic amount of a Brønsted or Lewis acid is added to the mixture.[10]
-
The reaction is heated to reflux to promote the initial Michael addition, followed by E/Z isomerization and subsequent cyclodehydration.[10]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the desired trifluoromethylated pyridine.
Method 3: Direct C-H Trifluoromethylation (Radical Approach)
This protocol describes a light-promoted trifluoromethylation of pyridones using Langlois' reagent.[4][11]
Materials:
-
Substituted pyridone (1 equiv)
-
Sodium trifluoromethylsulfinate (Langlois' reagent, 2.0 equiv)[11]
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED light source
Procedure:
-
In a reaction vessel, the pyridone substrate and Langlois' reagent are dissolved in DMSO.[11]
-
The reaction mixture is stirred under an ambient atmosphere and irradiated with 390 nm LEDs at room temperature for 24 hours.[11]
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the trifluoromethylated pyridone.[11]
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Halogen Exchange Pathway
Caption: Building Block Approach
Caption: Direct C-H Trifluoromethylation
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)pyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(Trifluoromethyl)pyridine-2-thiol, a compound requiring careful handling due to its toxicological profile. Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental compliance. This document outlines the necessary procedures, from initial handling to final disposal, in a clear, step-by-step format.
Summary of Chemical Safety Data
Before handling this compound, it is crucial to be aware of its hazard classifications. The following table summarizes key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Data sourced from supplier safety data sheets.
Experimental Workflow for Disposal
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This section provides a detailed, step-by-step methodology for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield to protect against splashes.
-
A laboratory coat.
-
-
All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or fumes.
2. Waste Container Preparation:
-
Obtain a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with pyridines and organofluorine compounds. A high-density polyethylene (HDPE) container is generally suitable.
-
The container should be labeled as "Hazardous Waste" and should specifically list "this compound".
3. Collection of Small Quantities of Waste:
-
If dealing with residual amounts of the solid compound, carefully sweep it up using a soft brush and dustpan. Avoid generating dust.
-
For trace amounts in a container, rinse the container with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinseate is now considered hazardous waste and must be collected in the designated waste container. Do not pour down the drain.[1]
4. Management of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or absorbent pads, must be considered contaminated.
-
Place all contaminated materials into the designated hazardous waste container.[2]
5. Labeling the Waste Container:
-
Ensure the hazardous waste container is accurately labeled with the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
Affix the appropriate hazard symbols (toxic).
6. Interim Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
This area should be away from incompatible materials, such as strong oxidizing agents.[2][3]
7. Professional Disposal:
-
Do not attempt to neutralize or dispose of this chemical through standard laboratory waste streams.
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4]
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[2]
-
This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle the fluorine and sulfur components.[4]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][3]
-
Contain the Spill: For small spills, absorb the material with an inert, dry substance such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for 3-(Trifluoromethyl)pyridine-2-thiol
This document provides immediate, essential safety and logistical information for handling 3-(Trifluoromethyl)pyridine-2-thiol. It is intended for researchers, scientists, and professionals in drug development. Strict adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as hazardous. The presence of a thiol group suggests a strong, unpleasant odor and potential for skin, eye, and respiratory irritation.[1][2] The trifluoromethylpyridine component also indicates potential for acute toxicity.[3] Therefore, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and fully operational | To mitigate vapor inhalation and control odor.[2] |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields.[2] | Protects against splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, double-gloving recommended.[1] Minimum thickness >0.11 mm, breakthrough time >480 minutes.[2] | Prevents direct skin contact.[1] |
| Skin and Body Protection | Laboratory Coat | Flame-resistant standard lab coat.[1] | Protects against splashes and contamination of personal clothing.[1][2] |
| Respiratory Protection | Respirator | Full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] | Minimizes inhalation of vapors or aerosols.[1] |
Operational and Handling Plan
A meticulous operational protocol is necessary to minimize exposure and ensure the stability of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify the immediate accessibility of an eyewash station and safety shower.[1][4]
-
Prepare and label all necessary glassware and equipment inside the fume hood.[1]
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[1]
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils.[2]
-
-
Handling:
-
Don all required PPE before entering the designated handling area.[1]
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[1]
-
To minimize air and moisture exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]
-
Use a syringe or cannula for liquid transfers to minimize odor release.[2]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Chemical Waste Disposal Plan
| Waste Type | Procedure | Rationale |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state "thiol-containing waste".[1] The neutralized solution from decontamination must also be disposed of as hazardous waste.[2] | To prevent environmental contamination and ensure regulatory compliance. |
| Solid Thiol Waste | Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[1] | To prevent the release of malodorous and hazardous materials. |
| Decontamination | All glassware, syringes, and other labware that came into contact with the compound should be rinsed and/or submerged in the prepared bleach bath for at least 14 hours to neutralize the thiol.[2][6] | To oxidize the malodorous and reactive thiol group to a less hazardous state. |
All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: For small spills, use an absorbent material to clean up. All disposable cleanup materials should be sealed in a plastic bag and placed in a hazardous waste container.[6] For larger spills, evacuate the area and contact the designated emergency response team.
Visualizations
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of the required safety measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
